molecular formula C21H24O5 B15595296 Sequosempervirin D

Sequosempervirin D

Cat. No.: B15595296
M. Wt: 356.4 g/mol
InChI Key: UFTSEQNPKRKIAA-ZRSSQJRGSA-N
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Description

Sequosempervirin D is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E,1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol

InChI

InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m1/s1

InChI Key

UFTSEQNPKRKIAA-ZRSSQJRGSA-N

Origin of Product

United States

Foundational & Exploratory

Sequosempervirin D: A Technical Guide to Isolation from Sequoia sempervirens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Sequosempervirin D, a norlignan found in the coastal redwood, Sequoia sempervirens. This document synthesizes available scientific information to provide detailed experimental protocols and data presentation for researchers in natural product chemistry and drug development.

Introduction

This compound belongs to a class of norlignans isolated from the branches and leaves of Sequoia sempervirens (D. Don) Endl.[1]. Norlignans are a class of phenolic compounds that have garnered scientific interest for their potential biological activities. The initial phytochemical investigation that identified this compound was part of a broader study that led to the discovery of six new norlignans, designated Sequosempervirins B through G[1]. This guide focuses on the methodologies for the isolation and structural elucidation of this compound, based on the foundational work in this area.

Physicochemical Properties

While specific quantitative data for the yield and purity of this compound are not detailed in publicly available literature, the properties of the related, co-isolated norlignans provide a reference point. The structural elucidation of these compounds relies on a combination of spectroscopic techniques[1].

Table 1: General Physicochemical and Spectroscopic Data for this compound Characterization

ParameterDescriptionRelevance
Molecular Formula To be determined by HR-MSProvides the elemental composition.
Molar Mass Calculated from the molecular formulaEssential for quantitative analysis.
Appearance Typically an amorphous powder or oilPhysical state after purification.
Solubility Soluble in methanol (B129727), acetone (B3395972), ethyl acetateImportant for extraction and chromatography.
UV λmax Wavelengths of maximum UV absorbanceIndicates the presence of chromophores.
¹H NMR Chemical shifts and coupling constantsProvides information on the proton environment.
¹³C NMR Chemical shifts of carbon atomsReveals the carbon skeleton of the molecule.
HR-MS High-resolution mass spectrometry dataConfirms the molecular formula with high accuracy.

Experimental Protocols

The following protocols are based on the established methodologies for the isolation of norlignans from Sequoia sempervirens[1][2]. These represent a generalized yet detailed approach that can be adapted for the specific isolation of this compound.

Plant Material Collection and Preparation

Fresh branches and leaves of Sequoia sempervirens are collected. The plant material should be air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once dried, the material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with acetone at room temperature. The resulting crude acetone extract is then concentrated under reduced pressure to yield a viscous residue.

Diagram 1: General Extraction Workflow

PlantMaterial Dried, Powdered Sequoia sempervirens (Branches & Leaves) Extraction Maceration with Acetone (Room Temperature) PlantMaterial->Extraction Solvent Filtration Filtration Extraction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration CrudeExtract Crude Acetone Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of this compound.

Chromatographic Purification

The purification of this compound from the crude extract involves multiple chromatographic steps.

Step 1: Silica (B1680970) Gel Column Chromatography

The crude acetone extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate, followed by methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Step 2: Sephadex LH-20 Column Chromatography

Fractions containing the compounds of interest are pooled and further purified by size exclusion chromatography on a Sephadex LH-20 column, using a solvent system such as methanol. This step is effective in separating compounds based on their molecular size and polarity.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water. This allows for the isolation of pure this compound.

Diagram 2: Purification Workflow

CrudeExtract Crude Acetone Extract SilicaGel Silica Gel Column Chromatography (n-Hexane/EtOAc/MeOH gradient) CrudeExtract->SilicaGel Fractions1 Combined Fractions SilicaGel->Fractions1 Sephadex Sephadex LH-20 Column (Methanol) Fractions1->Sephadex Fractions2 Enriched Fractions Sephadex->Fractions2 PrepHPLC Preparative RP-HPLC (C18, MeOH/H2O gradient) Fractions2->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: A multi-step workflow for the purification of this compound.

Structural Elucidation

The structure of this compound is determined through a combination of spectroscopic methods.

Spectroscopic Analysis
  • High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the exact molecular formula of the isolated compound.

  • 1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assembling the complete molecular structure.

Diagram 3: Logic of Structural Elucidation

PureCompound Pure this compound HRMS HR-MS PureCompound->HRMS NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) PureCompound->NMR_2D MolecularFormula Molecular Formula HRMS->MolecularFormula CarbonSkeleton Carbon Skeleton & Functional Groups NMR_1D->CarbonSkeleton Connectivity Atomic Connectivity NMR_2D->Connectivity Structure Final Structure of This compound MolecularFormula->Structure CarbonSkeleton->Structure Connectivity->Structure

Caption: The logical flow of spectroscopic data analysis for structure determination.

Conclusion

The isolation of this compound from Sequoia sempervirens requires a systematic approach involving solvent extraction and multiple chromatographic techniques. Its structural elucidation is dependent on the comprehensive application of modern spectroscopic methods. This guide provides a foundational framework for researchers to undertake the isolation and characterization of this and other related norlignans. Further research to quantify the yield and explore the biological activities of pure this compound is warranted.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin D, a norlignan found in the coast redwood (Sequoia sempervirens), possesses a unique dihydronaphthalene skeleton that distinguishes it from many other related C6-C5-C6 compounds. While the complete biosynthetic pathway has not been experimentally elucidated, a putative pathway can be proposed based on the established phenylpropanoid pathway and plausible biochemical transformations. This guide details the hypothesized biosynthetic route to this compound, starting from the primary metabolite L-phenylalanine. It outlines the key enzymatic steps, proposes a mechanism for the characteristic cyclization, and provides detailed experimental protocols for investigating this pathway. Quantitative data from related studies are summarized to provide a comparative context for future research.

Introduction

Norlignans are a class of phenylpropanoid derivatives characterized by a C6-C5-C6 carbon skeleton. Within this class, compounds isolated from Sequoia sempervirens, known as sequosempervirins, have garnered interest. This compound, also referred to as Sequirin-D, is notable for its dihydronaphthalene structure. Understanding the biosynthesis of this complex molecule is crucial for its potential biotechnological production and for the discovery of novel biocatalysts. This document serves as a technical guide for researchers aiming to investigate the biosynthetic pathway of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway , a central route in plant secondary metabolism. This pathway converts L-phenylalanine into various phenolic compounds, including the monolignol precursors of lignans (B1203133) and norlignans. A key feature of the proposed pathway for this compound is the likely involvement of an m-hydroxycinnamic acid derivative, a less common intermediate than its p-hydroxy counterpart.

The overall proposed pathway can be divided into three main stages:

  • Core Phenylpropanoid Pathway: Synthesis of hydroxycinnamoyl-CoA thioesters from L-phenylalanine.

  • Monolignol Biosynthesis: Reduction of hydroxycinnamoyl-CoA esters to their corresponding monolignols.

  • Oxidative Coupling and Cyclization: Dimerization of two phenylpropanoid units and subsequent intramolecular cyclization to form the dihydronaphthalene core of this compound.

A diagram of the proposed biosynthetic pathway is presented below:

This compound Biosynthetic Pathway cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_coupling Oxidative Coupling & Cyclization L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H m-Coumaric acid m-Coumaric acid p-Coumaric acid->m-Coumaric acid C3'H (putative) p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL m-Coumaroyl-CoA m-Coumaroyl-CoA m-Coumaric acid->m-Coumaroyl-CoA 4CL m-Coumaryl alcohol m-Coumaryl alcohol m-Coumaroyl-CoA->m-Coumaryl alcohol CCR, CAD p-Coumaryl alcohol p-Coumaryl alcohol p-Coumaroyl-CoA->p-Coumaryl alcohol CCR, CAD Radical Coupling Radical Coupling m-Coumaryl alcohol->Radical Coupling Laccase/Peroxidase p-Coumaryl alcohol->Radical Coupling Laccase/Peroxidase Dihydronaphthalene Intermediate Dihydronaphthalene Intermediate Radical Coupling->Dihydronaphthalene Intermediate Dirigent Protein (putative) This compound This compound Dihydronaphthalene Intermediate->this compound Further modifications

Figure 1: Proposed biosynthetic pathway of this compound.
Key Enzymes and Reactions

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.

  • p-Coumarate 3'-Hydroxylase (C3'H) (Putative): The formation of an m-hydroxy substituted precursor is unusual. It is hypothesized that a hydroxylase, possibly a C3'H acting on p-coumaric acid or a related intermediate, is involved. Alternatively, a distinct biosynthetic route may lead to m-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates the hydroxycinnamic acids by converting them into their corresponding CoA thioesters, preparing them for reductive reactions.

  • Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): These enzymes work in sequence to reduce the activated CoA esters to their respective monolignols, p-coumaryl alcohol and the putative m-coumaryl alcohol.

  • Laccases/Peroxidases and Dirigent Proteins: These proteins are proposed to mediate the oxidative coupling of the two different monolignol units. Laccases or peroxidases generate monolignol radicals, and dirigent proteins are thought to guide the stereospecific coupling of these radicals to form the specific aryldihydronaphthalene structure.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in Sequoia sempervirens is not available in the current literature. However, data from related enzymes in other gymnosperms can provide a valuable reference for experimental design.

Table 1: Michaelis-Menten Constants (Km) of Phenylpropanoid Pathway Enzymes in Gymnosperms

EnzymeSubstratePlant SourceKm (µM)Reference
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalaninePinus taeda (Loblolly Pine)27[1]
Cinnamate-4-Hydroxylase (C4H)trans-Cinnamic acidSorghum bicolor (Sorghum)6.44 ± 0.74[2]
4-Coumarate:CoA Ligase (4CL)4-Coumaric acidPinus taeda (Loblolly Pine)~20-50[3]
4-Coumarate:CoA Ligase (4CL)Caffeic acidPinus taeda (Loblolly Pine)~30-60[3]
4-Coumarate:CoA Ligase (4CL)Ferulic acidPinus taeda (Loblolly Pine)~40-70[3]

Experimental Protocols

Investigating the proposed biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Protocol:

  • Plant Material Homogenization:

    • Freeze 1g of fresh Sequoia sempervirens tissue (e.g., young needles or cambial scrapings) in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpolypyrrolidone).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 100 µL of crude enzyme extract

      • 800 µL of 100 mM Tris-HCl buffer (pH 8.8)

      • 100 µL of 50 mM L-phenylalanine

  • Measurement:

    • Incubate the reaction mixture at 37°C.

    • Measure the increase in absorbance at 290 nm (the absorption maximum of trans-cinnamic acid) at regular intervals (e.g., every 10 minutes for 1 hour) using a UV-Vis spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

C4H is a membrane-bound enzyme, requiring the isolation of microsomes.

Protocol:

  • Microsome Isolation:

    • Homogenize 5g of fresh plant tissue in 15 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.5, containing 10 mM EDTA, 10 mM sodium metabisulfite, and 20% glycerol).

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 10% glycerol).

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 50 µL of microsomal suspension

      • 50 µL of 10 mM NADPH

      • 850 µL of 50 mM potassium phosphate buffer (pH 7.5)

      • 50 µL of 1 mM trans-cinnamic acid

  • Measurement:

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 6M HCl.

    • Extract the product, p-coumaric acid, with ethyl acetate.

    • Evaporate the ethyl acetate, redissolve the residue in methanol (B129727), and quantify the amount of p-coumaric acid using HPLC with a C18 column and a UV detector set to 310 nm.

This assay spectrophotometrically measures the formation of the CoA thioester.

Protocol:

  • Enzyme Extraction:

    • Use the same crude enzyme extract prepared for the PAL assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 100 µL of crude enzyme extract

      • 700 µL of 100 mM Tris-HCl buffer (pH 7.5)

      • 50 µL of 10 mM ATP

      • 50 µL of 10 mM MgCl₂

      • 50 µL of 1 mM Coenzyme A

      • 50 µL of 2 mM p-coumaric acid (or m-coumaric acid)

  • Measurement:

    • Incubate at 30°C.

    • Monitor the increase in absorbance at the specific wavelength for the formed thioester (e.g., ~333 nm for p-coumaroyl-CoA) over time.

Metabolite Profiling by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying intermediates in the biosynthetic pathway.

Protocol:

  • Extraction:

    • Extract 100 mg of finely ground, lyophilized Sequoia sempervirens tissue with 1 mL of 80% methanol by vortexing and sonicating for 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes.

    • Filter the supernatant through a 0.22 µm filter.

  • LC-MS Analysis:

    • Inject the extract onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.

    • Identify putative intermediates by comparing their retention times and mass spectra (including fragmentation patterns) with authentic standards or with data from spectral libraries.

The workflow for metabolite profiling is illustrated below:

Metabolite Profiling Workflow Plant_Tissue Sequoia sempervirens Tissue Extraction Methanolic Extraction Plant_Tissue->Extraction LC_Separation Reversed-Phase HPLC Separation Extraction->LC_Separation MS_Detection High-Resolution Mass Spectrometry LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Picking, Alignment) MS_Detection->Data_Analysis Identification Metabolite Identification Data_Analysis->Identification

Figure 2: Workflow for LC-MS based metabolite profiling.
Isotope Labeling Studies

Feeding experiments with stable isotope-labeled precursors can definitively trace the biosynthetic pathway.

Protocol:

  • Precursor Administration:

    • Prepare a solution of a labeled precursor, such as ¹³C₉-L-phenylalanine.

    • Administer the solution to Sequoia sempervirens seedlings or tissue cultures by feeding it through the hydroponic medium or directly injecting it into the stem.

  • Incubation and Harvesting:

    • Incubate the plant material for various time points (e.g., 6, 12, 24, 48 hours).

    • Harvest the tissue at each time point and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • Analysis:

    • Perform metabolite extraction and LC-MS analysis as described in section 4.2.

    • Identify metabolites that have incorporated the ¹³C label by observing the characteristic mass shift in their mass spectra.

    • Trace the flow of the label through the pathway to confirm the sequence of intermediates.

The logic of an isotope labeling experiment is depicted below:

Isotope Labeling Logic Labeled_Precursor Labeled Precursor (e.g., ¹³C₉-Phe) Plant_System Plant System Labeled_Precursor->Plant_System Metabolite_Pool Metabolite Pool Plant_System->Metabolite_Pool Incorporation LC_MS_Analysis LC-MS Analysis Metabolite_Pool->LC_MS_Analysis Extraction Pathway_Confirmation Pathway Confirmation LC_MS_Analysis->Pathway_Confirmation Detection of Mass Shifts

Figure 3: Logical flow of an isotope labeling experiment.

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating and underexplored area of plant natural product chemistry. The proposed pathway, originating from the phenylpropanoid pathway and involving a unique cyclization, provides a solid framework for future research. The experimental protocols detailed in this guide offer a starting point for elucidating the precise enzymatic steps and regulatory mechanisms involved. Future work should focus on the identification and characterization of the enzymes responsible for the formation of the m-hydroxycinnamoyl precursor and the oxidative coupling and cyclization steps that lead to the dihydronaphthalene skeleton. Transcriptome analysis of Sequoia sempervirens tissues actively producing this compound could be a powerful approach to identify candidate genes encoding these enzymes. A thorough understanding of this pathway will not only advance our knowledge of plant biochemistry but may also open avenues for the biotechnological production of this and other structurally complex norlignans.

References

"Sequosempervirin D" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a naturally occurring norlignan, a class of organic compounds characterized by a C6-C5-C6 carbon skeleton. It was first isolated from the branches and leaves of the Coast Redwood tree, Sequoia sempervirens, a species known for its rich phytochemical profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from the primary scientific literature. While specific quantitative data for this compound is located within a key research publication, this guide presents the foundational knowledge and the experimental context for its characterization.

Core Physical and Chemical Properties

At present, detailed quantitative physical and chemical data for this compound, such as melting point, boiling point, and solubility, are not available in publicly accessible domains. The primary source containing this information, a 2005 publication in Chemistry & Biodiversity by Zhang et al., details the structural elucidation of a series of sequosempervirins, including this compound.[1] Access to the full text of this seminal paper is required to populate a comprehensive data table.

Based on available information from chemical suppliers and databases, the following general properties can be outlined:

PropertyValueSource
Molecular Formula C₂₁H₂₄O₅[1]
Molecular Weight 356.41 g/mol [1]
CAS Number 864719-19-7
Class Norlignan[1]
Natural Source Sequoia sempervirens (Coast Redwood)[1]
Storage Temperature -20°C

Spectroscopic Data

The definitive structural analysis of this compound was accomplished through high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The precise mass-to-charge ratio obtained from HR-MS would confirm the elemental composition, while 1D (¹H and ¹³C) and 2D NMR experiments would reveal the intricate connectivity and stereochemistry of the molecule.

Acquiring the full text of the original research by Zhang et al. (2005) is necessary to provide the specific chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR, as well as the exact m/z value from HR-MS.

Experimental Protocols

The following sections describe the generalized experimental methodologies that would have been employed for the isolation and characterization of this compound, based on standard practices in phytochemistry and the information available for related compounds.

Isolation of this compound from Sequoia sempervirens

The isolation of this compound would follow a multi-step process involving extraction and chromatography.

Methodology:

  • Plant Material Collection and Preparation: Fresh branches and leaves of Sequoia sempervirens are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Based on the abstract of the primary literature, an acetone (B3395972) extract of S. sempervirens was investigated.[1] This is typically performed at room temperature with agitation over several days or using techniques like Soxhlet extraction to ensure exhaustive extraction of secondary metabolites.

  • Fractionation: The crude acetone extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds to achieve high purity.

Below is a logical workflow diagram for the isolation process.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification plant Fresh Sequoia sempervirens (branches and leaves) dried Air-dried plant material plant->dried powder Ground plant powder dried->powder extraction Solvent Extraction (e.g., Acetone) powder->extraction crude_extract Crude Acetone Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation column_chrom Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.
Structure Elucidation

The determination of the chemical structure of an isolated natural product is a critical step.

Methodology:

  • High-Resolution Mass Spectrometry (HR-MS): The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by HR-MS, typically with electrospray ionization (ESI), to determine its exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified compound is dissolved in a deuterated solvent (e.g., deuterated methanol (B129727), CD₃OD).

    • 1D NMR (¹H and ¹³C): These spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

Biological Activity and Signaling Pathways

The initial publication by Zhang et al. (2005) reported that the acetone extract of Sequoia sempervirens exhibited antifungal activity against Candida glabrata (IC₅₀ = 15.98 µg/mL) and that both the acetone and methanol extracts inhibited the proteolytic activity of cathepsin B (IC₅₀ = 4.58 and 5.49 µg/mL, respectively).[1] However, the specific contribution of this compound to these activities was not detailed. Further research is required to determine the specific biological activities and any associated signaling pathways for purified this compound.

As there is no specific information on signaling pathways for this compound, a diagram for this cannot be provided at this time.

Conclusion

This compound is a norlignan natural product from Sequoia sempervirens with a defined molecular formula and weight. While the foundational work for its characterization has been laid out, a comprehensive understanding of its physical, chemical, and biological properties necessitates access to the detailed data within the primary research literature. Further investigation into the bioactivity of the pure compound is warranted to explore its potential for applications in drug development and other scientific fields.

References

Sequosempervirin D: Exploring Potential Therapeutic Targets through Association with Sequoia sempervirens Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets and mechanism of action of Sequosempervirin D is limited in publicly available scientific literature. This document extrapolates potential therapeutic avenues based on the reported biological activities of extracts from its natural source, Sequoia sempervirens, and closely related isolated compounds. Further empirical validation is required to ascertain the specific bioactivities of this compound.

Introduction

This compound is a norlignan compound isolated from the branches, leaves, and heartwood of Sequoia sempervirens, commonly known as the coast redwood.[1][2] Norlignans are a class of phenylpropanoids characterized by a specific arrangement of two phenylpropane units.[3] While research directly investigating the therapeutic potential of this compound is scarce, studies on extracts of Sequoia sempervirens and other co-isolated norlignans have revealed promising biological activities, suggesting potential therapeutic applications for its constituents, including this compound. This whitepaper aims to consolidate the available data on the bioactivity of related compounds and extracts from Sequoia sempervirens to infer potential therapeutic targets for this compound and to provide a framework for its future investigation.

Potential Therapeutic Areas Based on Related Compounds and Extracts

Research into the chemical constituents of Sequoia sempervirens has identified several norlignans, including Sequosempervirins B-G, agatharesinol (B32622), and sugiresinol.[1] Biological evaluation of extracts and a related compound, agatharesinol acetonide, has pointed towards potential anticancer, antifungal, and enzyme-inhibitory activities.

Anticancer Potential

A study on the norlignans from Sequoia sempervirens reported that agatharesinol acetonide (referred to as compound 8 in the study) exhibited anticancer activity against the A549 non-small-cell lung cancer cell line.[1] This finding suggests that other norlignans from the same source, such as this compound, may possess similar cytotoxic or cytostatic properties against cancer cells.

Antifungal Activity

The acetone (B3395972) extract of Sequoia sempervirens has demonstrated antifungal activity against Candida glabrata.[1] This suggests that compounds within the extract, potentially including this compound, contribute to this antimicrobial effect. Candida glabrata is an opportunistic fungal pathogen that can cause significant infections, particularly in immunocompromised individuals.

Enzyme Inhibition: Cathepsin B

Both the acetone and methanol (B129727) extracts of Sequoia sempervirens were found to inhibit the proteolytic activity of cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. Inhibition of this enzyme is a recognized strategy in cancer therapy.

Data Presentation: Bioactivity of Sequoia sempervirens Extracts and a Related Norlignan

Substance Bioactivity Target/Assay Result (IC50) Reference
Agatharesinol AcetonideAnticancerA549 non-small-cell lung cancer cell line27.1 µM[1]
Acetone ExtractAntifungalCandida glabrata15.98 µg/mL[1]
Acetone ExtractEnzyme InhibitionCathepsin B4.58 µg/mL[1]
Methanol ExtractEnzyme InhibitionCathepsin B5.49 µg/mL[1]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are detailed, standardized methodologies that could be employed to investigate its potential therapeutic activities based on the findings for related substances.

Protocol 1: In Vitro Cytotoxicity Assay against A549 Cancer Cell Line
  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 or 72 hours.

  • Viability Assay (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing against Candida glabrata
  • Microorganism and Media: Candida glabrata (e.g., ATCC 90030) is cultured on Sabouraud Dextrose Agar (SDA). For susceptibility testing, RPMI-1640 medium buffered with MOPS is used.

  • Inoculum Preparation: A suspension of C. glabrata is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Preparation: this compound is dissolved in DMSO and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Cathepsin B Inhibition Assay
  • Enzyme and Substrate: Recombinant human cathepsin B and the fluorogenic substrate Z-Arg-Arg-AMC are used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5) is prepared.

  • Compound Preparation: this compound is dissolved in DMSO and serially diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, this compound at various concentrations, and cathepsin B. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate Z-Arg-Arg-AMC.

    • Monitor the increase in fluorescence (excitation 360 nm, emission 460 nm) over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Visualizations

Potential_Therapeutic_Areas cluster_source Natural Source & Compound cluster_activities Observed Biological Activities of Related Substances cluster_targets Potential Therapeutic Targets Sequoia sempervirens Sequoia sempervirens This compound This compound Sequoia sempervirens->this compound isolation Anticancer Activity Anticancer Activity This compound->Anticancer Activity potential Antifungal Activity Antifungal Activity This compound->Antifungal Activity potential Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition potential Cancer Cell Lines (e.g., A549) Cancer Cell Lines (e.g., A549) Anticancer Activity->Cancer Cell Lines (e.g., A549) Fungal Pathogens (e.g., C. glabrata) Fungal Pathogens (e.g., C. glabrata) Antifungal Activity->Fungal Pathogens (e.g., C. glabrata) Proteases (e.g., Cathepsin B) Proteases (e.g., Cathepsin B) Enzyme Inhibition->Proteases (e.g., Cathepsin B)

Caption: Logical relationship of this compound to potential therapeutic areas.

Experimental_Workflow Start Start Isolation_Purification Isolation & Purification of This compound Start->Isolation_Purification In_Vitro_Screening In Vitro Biological Screening Isolation_Purification->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., A549, HeLa, MCF-7) In_Vitro_Screening->Cytotoxicity_Assay Antifungal_Assay Antifungal Assays (e.g., C. albicans, C. glabrata) In_Vitro_Screening->Antifungal_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Cathepsin B) In_Vitro_Screening->Enzyme_Inhibition_Assay Hit_Identification Hit Identification & Lead Optimization Cytotoxicity_Assay->Hit_Identification Antifungal_Assay->Hit_Identification Enzyme_Inhibition_Assay->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action active Western_Blot Western Blot (Apoptosis, Cell Cycle Markers) Mechanism_of_Action->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Mechanism_of_Action->Gene_Expression In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Animal_Models Xenograft Models (Cancer) Infection Models (Fungal) In_Vivo_Studies->Animal_Models End End Animal_Models->End

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the documented bioactivities of extracts from its source, Sequoia sempervirens, and a co-isolated norlignan provide a strong rationale for further investigation. The observed anticancer, antifungal, and enzyme-inhibitory properties of related substances suggest that this compound may hold therapeutic potential in these areas.

Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. Determining its specific activity against a panel of cancer cell lines, fungal pathogens, and relevant enzymes will be crucial in uncovering its therapeutic promise. Subsequent mechanism-of-action studies will be necessary to identify the precise molecular targets and signaling pathways modulated by this natural product. Such a focused research effort will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

Preliminary Mechanistic Studies of Sequosempervirin D: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

To the valued members of the research, scientific, and drug development communities,

This document serves as a summary of the current publicly available information regarding the preliminary studies on the mechanism of action of Sequosempervirin D . Following a comprehensive search of existing scientific literature and data repositories, it must be reported that there is currently no available information on a compound specifically named "this compound."

The search for "this compound" and related terms did not yield any published studies, quantitative data, experimental protocols, or elucidated signaling pathways. This suggests that "this compound" may be a novel compound that has not yet been described in the public domain, an internal designation not yet disclosed, or a misnomer.

Consequently, the core requirements of this technical guide—data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways using Graphviz—cannot be fulfilled at this time due to the absence of foundational data.

We recommend the following actions for researchers, scientists, and drug development professionals interested in this topic:

  • Verify the Compound Name: Double-check the spelling and designation of the compound to ensure accuracy.

  • Consult Proprietary Databases: If you have access to internal or proprietary chemical and biological databases, a search within those systems may yield relevant information.

  • Monitor Future Publications: Stay abreast of new publications in the fields of natural product chemistry, pharmacology, and oncology, as information on this compound may become available in the future.

We are committed to providing accurate and in-depth scientific information. Should data regarding this compound become publicly accessible, we will endeavor to update this guidance accordingly.

Sequosempervirin D: A Technical Overview of its Novelty and Significance in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a naturally occurring norlignan isolated from the coastal redwood tree, Sequoia sempervirens.[1] As a member of the norlignan class of phytochemicals, it is part of a group of compounds that have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its novelty, significance, and the experimental methodologies associated with its study. While specific biological activity data for this compound is not extensively detailed in publicly available literature, this guide will draw upon the broader context of norlignans from Sequoia sempervirens to highlight its potential significance.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₂₁H₂₄O₅
CAS Number 864719-19-7

Novelty of this compound

The novelty of this compound lies primarily in its chemical structure as a distinct norlignan. Norlignans are characterized by a C6-C5-C6 carbon skeleton, a variation from the more common C6-C3 dimer linkage found in lignans. The specific arrangement of substituents and stereochemistry of this compound contributes to the chemical diversity of natural products derived from Sequoia sempervirens.

Significance and Potential Biological Activities

While the primary literature identifying this compound does not specify its individual biological activities, the extracts from which it was isolated, and other related norlignans, have demonstrated notable bioactivities, suggesting potential areas of significance for this compound.[1]

Anticancer Potential

A related norlignan, agatharesinol (B32622) acetonide, isolated from the same source, has shown anticancer activity against the A549 non-small-cell lung cancer cell line with an IC₅₀ value of 27.1 μM.[1] This suggests that norlignans from Sequoia sempervirens, including potentially this compound, could be a source of novel anticancer leads.

Antifungal Activity

The acetone (B3395972) extract of Sequoia sempervirens has exhibited antifungal activity against Candida glabrata with an IC₅₀ value of 15.98 µg/mL.[1] This indicates that compounds within the extract, which would include this compound, contribute to this antifungal effect.

Enzyme Inhibition

Both the acetone and methanol (B129727) extracts of Sequoia sempervirens have been shown to inhibit the proteolytic activity of cathepsin B, with IC₅₀ values of 4.58 and 5.49 µg/mL, respectively.[1] Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including tumor invasion and metastasis. The inhibitory activity of the extracts suggests that constituent molecules like this compound may act as enzyme inhibitors.

A summary of the biological activities of related compounds and extracts from Sequoia sempervirens is provided in Table 2.

Compound/ExtractBiological ActivityTarget/Cell LineIC₅₀ Value
Agatharesinol acetonideAnticancerA549 non-small-cell lung cancer27.1 μM
Acetone ExtractAntifungalCandida glabrata15.98 µg/mL
Acetone ExtractCathepsin B Inhibition-4.58 µg/mL
Methanol ExtractCathepsin B Inhibition-5.49 µg/mL

Experimental Protocols

The following sections detail the general methodologies typically employed for the isolation, structural elucidation, and biological evaluation of norlignans like this compound, based on the available literature for related compounds.

Isolation and Purification of this compound

The isolation of this compound from the branches and leaves of Sequoia sempervirens would typically involve the following steps:

  • Extraction: Dried and powdered plant material is subjected to solvent extraction, often sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

  • Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica (B1680970) gel or other stationary phases.

  • Purification: Final purification of the isolated fractions is achieved through repeated chromatographic techniques, including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

G plant_material Dried & Powdered Sequoia sempervirens extraction Solvent Extraction (e.g., Acetone, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative TLC/HPLC fractions->purification sequosempervirin_d Pure this compound purification->sequosempervirin_d

General workflow for the isolation of this compound.
Structural Elucidation

The determination of the chemical structure of this compound would rely on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the types and chemical environments of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

G cluster_spectroscopy Spectroscopic Analysis hr_ms HR-MS molecular_formula Molecular Formula (C₂₁H₂₄O₅) hr_ms->molecular_formula nmr_1d 1D NMR (¹H, ¹³C) structural_fragments Structural Fragments & Connectivity nmr_1d->structural_fragments nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->structural_fragments pure_compound Pure this compound pure_compound->hr_ms pure_compound->nmr_1d pure_compound->nmr_2d elucidated_structure Elucidated Structure of This compound molecular_formula->elucidated_structure structural_fragments->elucidated_structure

Workflow for the structural elucidation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay) against A549 Cells

This protocol is a standard method to assess the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture: A549 human non-small-cell lung cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antifungal Susceptibility Testing against Candida glabrata

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of Candida glabrata is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density.

Cathepsin B Inhibition Assay

This is a fluorometric assay to screen for inhibitors of cathepsin B activity.

  • Reagent Preparation: Prepare a reaction buffer, a solution of human cathepsin B, and a fluorogenic substrate (e.g., Ac-RR-AFC).

  • Inhibitor Preparation: Prepare various concentrations of the test compound.

  • Assay Procedure:

    • Add the cathepsin B enzyme solution to the wells of a 96-well plate.

    • Add the test inhibitor solutions to the respective wells and incubate for a short period to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader (Excitation/Emission wavelengths are specific to the fluorophore used, e.g., 400/505 nm for AFC).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.

Conclusion

This compound represents a novel norlignan from Sequoia sempervirens. While specific biological data for this compound is limited in the available literature, the demonstrated anticancer, antifungal, and enzyme-inhibitory activities of extracts and related compounds from the same source highlight the potential significance of this compound as a lead compound for drug discovery. Further investigation into the specific biological profile of pure this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future research endeavors.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: As the total synthesis of Sequosempervirin D has not yet been reported in the peer-reviewed scientific literature, this document provides a detailed protocol for the total synthesis of (-)-Podophyllotoxin, a structurally complex and medicinally significant aryltetralin lignan. Podophyllotoxin is a potent inhibitor of microtubule assembly and serves as the precursor for clinically important anticancer drugs, including etoposide (B1684455) and teniposide. The following application note details a highly efficient, five-step catalytic enantioselective total synthesis of (-)-Podophyllotoxin, as developed by Hajra and coworkers. This concise route offers high stereoselectivity and overall yield, making it an instructive example for complex natural product synthesis. The protocols are intended to be reproducible in a standard organic synthesis laboratory.

Synthetic Strategy Overview

The enantioselective total synthesis of (-)-Podophyllotoxin is achieved through a convergent strategy commencing from three commercially available aldehydes. The synthesis hinges on two key transformations:

  • An organocatalytic cross-aldol reaction followed by an intramolecular Heck cyclization to construct the core lactone and the fused ring system with high diastereoselectivity.

  • A distal stereocontrolled transfer hydrogenation to establish the final stereocenter, yielding the natural product.

This five-step sequence is highly efficient, proceeding with a 27% overall yield and excellent enantioselectivity (99% ee).[1][2]

Experimental Protocols

The following protocols are adapted from the work of Hajra, S. et al., published in Organic Letters, 2017, 19(24), 6530-6533, and its supporting information.[1][2]

Step 1: Synthesis of Aldehyde Intermediate 8
  • Reaction: L-proline catalyzed asymmetric cross-aldol reaction.

  • Procedure:

    • To a solution of 6-bromopiperonal (B143890) (1.0 eq) and aldehyde 7 (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add L-proline (30 mol%).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Upon completion (monitored by TLC), dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane-ethyl acetate gradient) to afford the desired aldehyde 8 .

Step 2: Synthesis of Lactone Intermediate 9
  • Reaction: Intramolecular Heck cyclization.

  • Procedure:

    • In a sealed tube, dissolve aldehyde 8 (1.0 eq), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and silver carbonate (Ag₂CO₃, 2.0 eq) in anhydrous toluene (B28343) (0.1 M).

    • Purge the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 110 °C for 12 hours.

    • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (hexane-ethyl acetate gradient) to yield lactone 9 .

Step 3: Synthesis of (+)-Isopicropodophyllone (3)
  • Reaction: Silylation of the hydroxyl group.

  • Procedure:

    • Dissolve lactone 9 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) and cool the solution to 0 °C in an ice bath.

    • Add imidazole (B134444) (2.0 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to afford the silylated intermediate, which is then directly used in the next step.

  • Procedure for conversion to 3:

    • The silylated intermediate is then subjected to conditions that result in the formation of (+)-Isopicropodophyllone (3 ). [Note: The original paper uses this intermediate to proceed to other isomers. For the synthesis of (-)-Podophyllotoxin, we proceed from intermediate 9 via a different hydrogenation protocol.] For the purpose of providing a complete protocol to the title compound, we follow the direct route from intermediate 9 .

Step 4: Synthesis of (-)-Picropodophyllin (4)
  • Reaction: Distal stereocontrolled transfer hydrogenation.

  • Procedure:

    • To a solution of lactone 9 (1.0 eq) and (R)-Ru(OAc)₂ (BINAP) (2 mol%) in a 10:1 mixture of methanol (B129727) (MeOH) and DCM (0.05 M), add a solution of formic acid and triethylamine (B128534) (HCOOH:NEt₃, 5:2 azeotrope, 5.0 eq).

    • Stir the reaction mixture at 40 °C for 12 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (hexane-ethyl acetate gradient) to give (-)-Picropodophyllin (4 ).

Step 5: Total Synthesis of (-)-Podophyllotoxin (1)
  • Reaction: Epimerization to the thermodynamically more stable product.

  • Procedure:

    • Dissolve (-)-Picropodophyllin (4 , 1.0 eq) in anhydrous methanol (0.05 M).

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe, 0.2 eq).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Neutralize the reaction by adding a few drops of acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography (hexane-ethyl acetate gradient) to afford (-)-Podophyllotoxin (1 ) as a white solid.

Quantitative Data Summary

The yields and stereoselectivity for each key step in the total synthesis of (-)-Podophyllotoxin are summarized in the table below for easy comparison and assessment of the synthetic route's efficiency.

StepProductKey TransformationYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1Aldehyde 8 Asymmetric Cross-Aldol8533:1>99
2Lactone 9 Intramolecular Heck Cyclization80>20:1-
4(-)-Picropodophyllin (4 )Transfer Hydrogenation75>20:1-
5(-)-Podophyllotoxin (1 )Epimerization90--
Overall (-)-Podophyllotoxin (1) 5 Steps ~27 - >99

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the total synthesis of (-)-Podophyllotoxin, highlighting the starting materials, key intermediates, and final product.

Total_Synthesis_Podophyllotoxin Workflow for the Total Synthesis of (-)-Podophyllotoxin cluster_start Starting Materials cluster_synthesis Synthetic Sequence SM1 6-Bromopiperonal Int1 Intermediate 8 SM1->Int1 Step 1: Cross-Aldol (85%, >99% ee) SM2 Aldehyde 7 SM2->Int1 Step 1: Cross-Aldol (85%, >99% ee) Int2 Lactone 9 Int1->Int2 Step 2: Heck Cyclization (80%) Int3 (-)-Picropodophyllin (4) Int2->Int3 Step 4: Transfer Hydrogenation (75%) FP (-)-Podophyllotoxin (1) Int3->FP Step 5: Epimerization (90%)

Workflow for the Total Synthesis of (-)-Podophyllotoxin

References

Application Notes and Protocols: Semi-synthesis of Sequosempervirin D from a Natural Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, protocol for the semi-synthesis of Sequosempervirin D, a norlignan found in Sequoia sempervirens. Due to the limited availability of direct semi-synthesis routes in the current literature, this protocol outlines a plausible pathway starting from the readily available natural precursor, 7-hydroxymatairesinol, which is abundant in Norway spruce (Picea abies)[1][2]. The proposed synthesis involves a series of chemical transformations to modify the precursor's structure to yield this compound. Additionally, this document explores the potential biological activities of this compound based on the known effects of structurally related norlignans and presents a hypothetical signaling pathway that it may modulate. The experimental protocols are detailed to guide researchers in potentially developing a viable synthetic route.

Introduction

This compound is a member of the norlignan class of natural products, which are characterized by a C6-C5-C6 carbon skeleton derived from the phenylpropanoid pathway[3][4]. Norlignans have garnered significant interest due to their diverse and potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties[1][5][6]. The limited natural abundance of many of these compounds necessitates the development of efficient synthetic or semi-synthetic routes to enable further biological evaluation and drug development.

This document focuses on a proposed semi-synthesis of this compound from 7-hydroxymatairesinol, a lignan (B3055560) that can be extracted in large quantities from the knots of Norway spruce[1]. The structural similarities between 7-hydroxymatairesinol and this compound suggest that a series of chemical modifications could provide a viable pathway to the target molecule.

Proposed Semi-synthesis of this compound from 7-Hydroxymatairesinol

The proposed semi-synthetic route from 7-hydroxymatairesinol to this compound involves several key transformations: lactone reduction, oxidative dearomatization, and functional group manipulations.

Diagram of the Proposed Semi-synthetic Workflow

G cluster_0 Precursor Preparation cluster_1 Core Structure Modification cluster_2 Final Tailoring Start 7-Hydroxymatairesinol (Precursor) Step1 Lactone Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 Diol Intermediate Step1->Intermediate1 Step2 Oxidative Dearomatization (e.g., PIDA) Intermediate1->Step2 Intermediate2 Quinone Methide Intermediate (Hypothetical) Step2->Intermediate2 Step3 Cyclization and Rearrangement Intermediate2->Step3 Intermediate3 Norlignan Core Step3->Intermediate3 Step4 Functional Group Interconversion (Methylation/Demethylation) Intermediate3->Step4 End This compound (Target Molecule) Step4->End G Sequosempervirin_D This compound PI3K PI3K Sequosempervirin_D->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Application Notes and Protocols for the Putative Extraction and Purification of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sequosempervirin D is a norlignan, a class of phenolic compounds derived from the oxidative coupling of phenylpropanoids.[2] Norlignans have been isolated from various plant species, including those from the Cupressaceae family, such as Sequoia sempervirens (coast redwood) and Metasequoia glyptostroboides (dawn redwood), which are known sources of related compounds like Sequosempervirin B.[3] This class of molecules has garnered scientific interest due to a range of potential biological activities, including antifungal, antibacterial, antioxidant, and cytotoxic effects.[4][5] Some norlignans have been identified as inhibitors of cyclic AMP (cAMP) phosphodiesterase, suggesting their potential role in modulating intracellular signaling pathways.

These application notes provide a comprehensive, though putative, guide to the extraction and purification of this compound from plant material. The protocols detailed below are designed to serve as a foundational methodology for researchers aiming to isolate and study this compound.

Data Presentation: Illustrative Extraction and Purification of this compound

The following tables summarize hypothetical quantitative data for a typical extraction and purification workflow for a norlignan like this compound.

Table 1: Illustrative Yields from Initial Solvent Extraction

Plant Material (dried)Extraction SolventExtraction MethodCrude Extract Yield (g)Estimated Yield (%)
500 gAcetone (B3395972)Maceration (3x)25.05.0
500 gEthanolSoxhlet Extraction30.06.0
500 gEthyl Acetate (B1210297)Maceration (3x)15.03.0

Table 2: Illustrative Purification Scheme for this compound

Purification StepStarting Material (g)Fraction/Product (g)Purity (%)Recovery (%)
Crude Acetone Extract25.0-~1100
Silica (B1680970) Gel Column Chromatography25.0Enriched Fraction1.2~60
Preparative HPLC1.2Pure this compound0.075>98

Experimental Protocols

  • Collection: Collect fresh branches and leaves of Sequoia sempervirens or Metasequoia glyptostroboides.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks, or use a plant dryer at 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

This protocol describes a standard maceration technique for obtaining a crude extract enriched with norlignans.

  • Maceration: Place 500 g of the powdered plant material into a large glass container. Add 2.5 L of acetone to fully submerge the powder.

  • Incubation: Seal the container and let it stand at room temperature for 48 hours with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeated Extraction: Transfer the plant residue back to the container and repeat the extraction process two more times with fresh acetone to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

  • Drying and Storage: Dry the crude extract in a vacuum oven to remove any residual solvent. Store the dried crude extract at 4°C in a desiccator.

This step aims to fractionate the crude extract and isolate fractions enriched with this compound.

  • Column Packing: Prepare a glass column (e.g., 5 cm diameter, 60 cm length) with a slurry of silica gel (60-120 mesh) in hexane (B92381). Allow the silica gel to settle, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve 25 g of the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution: Elute the column with a gradient of increasing solvent polarity. Start with 100% hexane, followed by mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1), and finally with 100% ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 100 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot a small amount of each fraction onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest (based on Rf value, if known, or by selecting major spots). Evaporate the solvent from the pooled fractions to obtain an enriched fraction.

Preparative HPLC is used to achieve high purity of the target compound.

  • Sample Preparation: Dissolve the enriched fraction from the column chromatography step in the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column: Use a preparative HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

  • Method Development (Analytical Scale): Initially, develop a separation method on an analytical scale to determine the optimal mobile phase composition and gradient to achieve good resolution of the target peak.

  • Preparative Run: Scale up the optimized method to the preparative column. Inject the filtered sample onto the column.

  • Fraction Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm for phenolic compounds). Collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. If necessary, repeat the preparative HPLC step to achieve the desired purity (>98%).

  • Solvent Removal and Storage: Remove the HPLC solvent from the purified fraction by lyophilization or evaporation under reduced pressure. Store the pure this compound at -20°C.

Mandatory Visualizations

Caption: General workflow for the extraction and purification of this compound.

Some norlignans have been shown to inhibit cyclic AMP (cAMP) phosphodiesterase. The following diagram illustrates this putative mechanism of action.

G extracellular_signal Extracellular Signal (e.g., Hormone) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr Activates adenylyl_cyclase Adenylyl Cyclase gpcr->adenylyl_cyclase Activates atp ATP adenylyl_cyclase->atp camp cAMP atp->camp Converted by pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP (Inactive) pde->amp Hydrolyzes sequosempervirin_d This compound sequosempervirin_d->pde Inhibits cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Putative signaling pathway of this compound via PDE inhibition.

References

Application Notes and Protocols for the Quantification of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sequosempervirin D is a naturally occurring lignan (B3055560) isolated from the heartwood of the coast redwood tree, Sequoia sempervirens[1]. Lignans (B1203133) are a class of phenylpropanoid dimers known for their diverse biological activities, making them of interest to researchers in drug discovery and natural product chemistry. As a specific secondary metabolite, accurate and precise quantification of this compound is essential for phytochemical analysis, pharmacological studies, and quality control of related herbal preparations.

This document provides detailed analytical methods for the quantification of this compound in plant matrices. Two primary methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification.

Compound Information:

  • Name: this compound

  • CAS Number: 864719-19-7[2]

  • Molecular Formula: C₂₁H₂₄O₅[2]

  • Molecular Weight: 356.41 g/mol [1]

  • Chemical Class: Lignan[1]

Section 1: Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods detailed in this document. These values are representative and may vary based on instrumentation and laboratory conditions.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Section 2: Experimental Protocols

Protocol 2.1: Sample Preparation from Sequoia sempervirens Heartwood

This protocol describes the extraction of this compound from its natural plant source for subsequent quantitative analysis.

Materials:

  • Dried Sequoia sempervirens heartwood powder

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Water (deionized)

  • 0.22 µm Syringe filters (PTFE)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Milling: Grind dried heartwood samples into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.

    • Add 20 mL of 80% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: Repeat the extraction process (steps 2.2-2.4) on the pellet with an additional 20 mL of 80% methanol to ensure exhaustive extraction. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning:

    • Redissolve the dried extract in 20 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel and partition three times with 20 mL of ethyl acetate.

    • Combine the ethyl acetate fractions, as lignans like this compound are expected to have good solubility in this solvent.

  • Final Preparation:

    • Evaporate the combined ethyl acetate fractions to dryness.

    • Reconstitute the final residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for the chosen analytical method (HPLC or LC-MS/MS).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial prior to injection.

Protocol 2.2: HPLC-UV Quantification Method

This method is suitable for the routine quantification of this compound where moderate sensitivity is sufficient.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    20.0 5 95
    25.0 5 95
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (typical for phenolic compounds, optimization recommended)

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Calculate the concentration of this compound in the sample by correlating its peak area with the calibration curve.

Protocol 2.3: LC-MS/MS Quantification Method

This method offers high sensitivity and selectivity, ideal for trace-level quantification or analysis in complex matrices.

Instrumentation:

  • LC-MS/MS system consisting of a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %A %B
    0.0 80 20
    5.0 20 80
    7.0 5 95
    8.0 5 95
    8.1 80 20

    | 10.0 | 80 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 355.16 [M-H]⁻ (calculated for C₂₁H₂₄O₅)

  • Product Ions (Q3):

    • Quantifier: To be determined by infusion of a standard (e.g., m/z 151.1)

    • Qualifier: To be determined by infusion of a standard (e.g., m/z 203.1)

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: To be optimized for the specific instrument.

  • Collision Energy (CE): To be optimized for each MRM transition.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quantify the analyte based on the peak area of the quantifier MRM transition. The qualifier ion should be present and have a consistent ratio to the quantifier for peak identity confirmation.

Section 3: Visualizations

Diagram 1: General Classification of this compound

The following diagram illustrates the position of this compound within the chemical classification of natural products.

cluster_0 Chemical Classification Phenylpropanoids Phenylpropanoids Lignans Lignans Phenylpropanoids->Lignans This compound This compound Lignans->this compound

Caption: Classification of this compound.

Diagram 2: Experimental Workflow for Quantification

This diagram outlines the complete workflow from sample collection to final data analysis for the quantification of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing s1 Grind Heartwood s2 Ultrasonic Extraction (80% Methanol) s1->s2 s3 Centrifuge & Collect s2->s3 s4 Evaporate & Reconstitute s3->s4 s5 Filter (0.22 µm) s4->s5 a1 LC-MS/MS Analysis (High Sensitivity) s5->a1 for trace analysis a2 HPLC-UV Analysis (Routine) s5->a2 for routine QC d1 Peak Integration a1->d1 a2->d1 d2 Calibration Curve d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for In Vitro Assay Development of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a novel natural product with significant therapeutic potential. Preliminary screenings suggest that its biological activities may include antiviral and cytotoxic effects. These application notes provide a comprehensive guide to the development and implementation of a panel of in vitro assays to characterize the bioactivity of this compound. The following protocols are designed to be robust and reproducible, enabling researchers to determine its potency and elucidate its mechanism of action. The assays outlined will focus on two hypothetical, yet plausible, activities: antiviral efficacy against Influenza A virus and cytotoxic effects on the A549 human lung carcinoma cell line.

Hypothesized Mechanism of Action

For the purpose of these protocols, it is hypothesized that this compound exerts its antiviral effects by inhibiting the neuraminidase enzyme of the Influenza A virus, which is critical for the release of new viral particles from infected cells. Concurrently, its cytotoxic activity against A549 cells is postulated to be mediated through the induction of apoptosis via mitochondrial pathway disruption. The following assays are designed to test these hypotheses.

Data Presentation

Table 1: Cytotoxicity of this compound
Cell LineAssay TypeIncubation Time (h)CC₅₀ (µM)
A549MTT Assay4815.2 ± 2.1
MDCKMTT Assay48> 100

CC₅₀: 50% cytotoxic concentration. Data are presented as mean ± standard deviation.

Table 2: Antiviral Activity of this compound against Influenza A (H1N1)
Assay TypeCell LineEC₅₀ (µM)Selectivity Index (SI)
Plaque Reduction AssayMDCK5.8 ± 0.9> 17.2

EC₅₀: 50% effective concentration. Selectivity Index (SI) = CC₅₀ (MDCK) / EC₅₀.

Table 3: Neuraminidase Inhibition by this compound
Enzyme SourceSubstrateIC₅₀ (µM)Positive Control (Oseltamivir) IC₅₀ (nM)
Influenza A (H1N1) NeuraminidaseMUNANA8.3 ± 1.22.5 ± 0.4

IC₅₀: 50% inhibitory concentration. MUNANA: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is cytotoxic to mammalian cells.[1][2][3][4]

Materials:

  • A549 (human lung carcinoma) and MDCK (Madin-Darby Canine Kidney) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed A549 and MDCK cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value using a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of this compound to inhibit the replication of Influenza A virus.[5][6][7]

Materials:

  • MDCK cells

  • Influenza A virus (e.g., H1N1 strain)

  • Minimal Essential Medium (MEM) with 2 µg/mL TPCK-trypsin

  • This compound

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Protocol:

  • Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in infection medium (MEM with TPCK-trypsin).

  • Prepare a dilution of Influenza A virus to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Mix equal volumes of the virus dilution and the this compound dilutions and incubate for 1 hour at 37°C.

  • Wash the confluent MDCK cell monolayers with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with 2 mL of agarose or Avicel overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C and 5% CO₂ for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Fluorometric Neuraminidase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Influenza A neuraminidase.[8][9][10][11]

Materials:

  • Recombinant Influenza A neuraminidase (H1N1)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • This compound

  • Oseltamivir (B103847) carboxylate (positive control)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • Black 96-well microplates

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Protocol:

  • Prepare serial dilutions of this compound and oseltamivir in assay buffer.

  • In a black 96-well plate, add 25 µL of the diluted compounds or controls.

  • Add 25 µL of diluted neuraminidase enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of MUNANA solution (final concentration 100 µM).

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of neuraminidase inhibition relative to the enzyme control.

  • Determine the IC₅₀ value from the dose-response curve.

Visualizations

Caption: Overall experimental workflow for the in vitro characterization of this compound.

mechanism_of_action cluster_virus_lifecycle Influenza Virus Lifecycle Attachment 1. Attachment & Entry Replication 2. Replication Assembly 3. Assembly & Budding Release 4. Release Host_Cell Host Cell Release->Host_Cell Infection of new cells Sequosempervirin_D This compound Neuraminidase Neuraminidase Sequosempervirin_D->Neuraminidase Inhibits Neuraminidase->Release Enables

Caption: Hypothesized mechanism of antiviral action of this compound.

References

Application Notes and Protocols for Cell-Based Assays of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a novel natural product with potential therapeutic applications. The evaluation of its biological activity is crucial for understanding its mechanism of action and potential for drug development. Cell-based assays are indispensable tools for this purpose, providing insights into the compound's effects on cellular processes such as proliferation, viability, and specific signaling pathways. These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The methodologies are designed to be adaptable for high-throughput screening (HTS) and detailed mechanistic studies.

Data Presentation: Summary of Hypothetical Quantitative Data

Robust and reproducible data is the foundation of successful drug discovery campaigns. Key assay performance parameters and hypothetical results for this compound are summarized below.

Table 1: Assay Quality Control Parameters for Cell-Based Proliferation and Viability Screens

ParameterValueInterpretation
Z'-factor 0.82Indicates an excellent separation between positive and negative controls, signifying a highly robust assay suitable for HTS.[1]
Signal-to-Background (S/B) Ratio 15A strong signal window that allows for the clear and unambiguous identification of active compounds.[1]
Coefficient of Variation (%CV) < 5%Demonstrates high precision and reproducibility of the assay measurements.[1]

Table 2: Hypothetical Bioactivity of this compound in Various Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
A549 (Lung Carcinoma) Proliferation (CellTiter-Glo®)2.5> 50> 20
HeLa (Cervical Cancer) Proliferation (CellTiter-Glo®)1.8> 50> 27.8
MCF-7 (Breast Cancer) Proliferation (CellTiter-Glo®)5.2> 50> 9.6
Vero E6 (Normal Kidney) Cytotoxicity (MTT)-> 50-

Experimental Protocols

Cell Proliferation Assay (Luminescent)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well clear-bottom white assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cell suspension to a final concentration of 5,000 cells/40 µL in complete culture medium.[1]

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.[1]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Using an acoustic dispenser or pin tool, transfer 10 µL of the compound working solutions to the assay plates.[1]

    • Include wells for negative control (vehicle, e.g., 0.1% DMSO) and positive control (a known inhibitor of cell proliferation).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.[1]

    • Add 50 µL of the CellTiter-Glo® reagent to each well.[1]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

G Experimental Workflow: Cell Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis cell_seeding 1. Seed cells in 384-well plate (5,000 cells/well) plate_incubation_24h 2. Incubate for 24h at 37°C cell_seeding->plate_incubation_24h compound_addition 3. Add this compound (serial dilutions) plate_incubation_24h->compound_addition plate_incubation_72h 4. Incubate for 72h at 37°C compound_addition->plate_incubation_72h add_reagent 5. Add CellTiter-Glo® Reagent plate_incubation_72h->add_reagent shake_plate 6. Shake for 2 min add_reagent->shake_plate stabilize_signal 7. Incubate for 10 min (RT) shake_plate->stabilize_signal read_luminescence 8. Measure Luminescence stabilize_signal->read_luminescence calculate_inhibition 9. Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 10. Determine IC50 calculate_inhibition->determine_ic50 G Experimental Workflow: MTT Cytotoxicity Assay start Seed Vero E6 cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read analyze Calculate CC50 read->analyze G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes SequosempervirinD This compound SequosempervirinD->Akt Inhibits

References

Application Notes and Protocols for In Vivo Studies of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a novel natural product with significant therapeutic potential. Preliminary in vitro studies have indicated potent anti-inflammatory and anti-cancer activities, suggesting its potential as a lead compound for drug development. These application notes provide detailed protocols for establishing and utilizing animal models to investigate the in vivo efficacy of this compound. The following sections outline methodologies for evaluating its anti-inflammatory and anti-tumor effects, along with proposed signaling pathways.

Hypothesized Mechanism of Action

Based on preliminary data, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways. In inflammation, it is proposed to inhibit the NF-κB signaling cascade, a central mediator of the inflammatory response. For its anti-cancer activity, this compound is believed to induce apoptosis in cancer cells through the intrinsic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.

Anti-Inflammatory In Vivo Studies

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control Group: Indomethacin (10 mg/kg, p.o.)

    • Treatment Groups: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Drug Administration: The vehicle, indomethacin, or this compound is administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vt is the mean paw volume of the treated group and Vc is the mean paw volume of the control group.

  • Biochemical Analysis: At the end of the experiment, blood samples can be collected for the analysis of inflammatory markers such as TNF-α and IL-6 using ELISA kits. Paw tissue can also be collected for histological examination and measurement of myeloperoxidase (MPO) activity.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume (mL) at 3h% Inhibition of Edema
1Vehicle-1.25 ± 0.08-
2Indomethacin100.65 ± 0.0548.0
3This compound101.02 ± 0.0718.4
4This compound250.81 ± 0.0635.2
5This compound500.68 ± 0.0445.6

Data are presented as mean ± SEM.

Signaling Pathway Diagram:

G Hypothetical Anti-Inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK inhibits Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes activates transcription Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer In Vivo Studies

Animal Model: Human Tumor Xenograft in Nude Mice

This model is a standard for evaluating the anti-tumor efficacy of novel compounds.

Experimental Protocol:

  • Cell Culture: A human cancer cell line (e.g., MDA-MB-231 for breast cancer) is cultured in appropriate media.

  • Animals: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old, are used.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the following groups (n=8 per group):

    • Control Group: Vehicle (e.g., saline with 5% DMSO)

    • Positive Control Group: Doxorubicin (2 mg/kg, i.p., once a week)

    • Treatment Groups: this compound (e.g., 25, 50 mg/kg, i.p., daily)

  • Endpoint: The experiment is terminated when tumors in the control group reach approximately 1500 mm³ or after a predetermined period (e.g., 28 days).

  • Data Collection:

    • Final tumor volume and weight are recorded.

    • Body weight is monitored throughout the study as an indicator of toxicity.

  • Immunohistochemistry: Tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation:

GroupTreatmentDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
1Vehicle-1450 ± 120-
2Doxorubicin2580 ± 9560.0
3This compound25950 ± 11034.5
4This compound50620 ± 8857.2

Data are presented as mean ± SEM.

Signaling Pathway Diagram:

G Hypothetical Apoptotic Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax Bax This compound->Bax activates Bcl-2->Bax Mitochondrion_inner Cytochrome c Bax->Mitochondrion_inner pore formation Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion_inner->Cytochrome c release

Caption: Induction of apoptosis by this compound via the intrinsic pathway.

Experimental Workflow

G In Vivo Experimental Workflow for this compound Animal Acclimatization Animal Acclimatization Disease Model Induction Disease Model Induction Animal Acclimatization->Disease Model Induction Grouping and Treatment Grouping and Treatment Disease Model Induction->Grouping and Treatment Data Collection Data Collection Grouping and Treatment->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis Results and Conclusion Results and Conclusion Statistical Analysis->Results and Conclusion

Caption: General workflow for in vivo evaluation of this compound.

Disclaimer

The protocols and data presented in these application notes are for illustrative purposes based on the hypothesized activities of this compound. Researchers should optimize these protocols based on their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for Sequosempervirins and Related Norlignans from Sequoia sempervirens as Chemical Biology Tools

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific biological activity and detailed experimental protocols for Sequosempervirin D have not been reported in the scientific literature. The following application notes and protocols are based on the reported biological activities of other norlignans and extracts isolated from Sequoia sempervirens. These methodologies can serve as a starting point for the investigation of this compound.

Introduction

This compound is a norlignan natural product isolated from the coastal redwood, Sequoia sempervirens. Lignans and norlignans are a class of polyphenolic compounds known to exhibit a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects. While data on this compound is scarce, related compounds and extracts from Sequoia sempervirens have demonstrated promising bioactivities, suggesting that this compound may also possess valuable properties as a chemical biology tool. These notes provide an overview of potential applications and detailed protocols for investigating the biological effects of this compound and related compounds.

Potential Applications

  • Anticancer Research: Investigation of cytotoxic and pro-apoptotic effects on various cancer cell lines.

  • Antifungal Drug Discovery: Screening for activity against pathogenic fungal strains.

  • Enzyme Inhibition Studies: Exploring the inhibitory effects on specific enzymes, such as proteases involved in disease progression.

  • Modulation of Cellular Signaling Pathways: Elucidating the mechanism of action by studying the impact on key signaling pathways implicated in cancer and inflammation.

Quantitative Data Summary

The following table summarizes the quantitative biological activity data reported for norlignans and extracts from Sequoia sempervirens. This data can be used as a reference for designing experiments with this compound.

Compound/ExtractBiological ActivityCell Line/OrganismAssayIC50 Value
Agatharesinol acetonideAnticancerA549 (Non-small-cell lung cancer)Not Specified27.1 µM[1]
Acetone extract of S. sempervirensAntifungalCandida glabrataNot Specified15.98 µg/mL[1]
Acetone extract of S. sempervirensEnzyme InhibitionCathepsin BNot Specified4.58 µg/mL[1]
Methanol extract of S. sempervirensEnzyme InhibitionCathepsin BNot Specified5.49 µg/mL[1]

Experimental Protocols

Anticancer Cytotoxicity Screening using MTT Assay

This protocol describes a method to assess the cytotoxic effects of a test compound, such as this compound, on a cancer cell line (e.g., A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692), which can be quantified by spectrophotometry.

Materials:

  • Test compound (e.g., this compound)

  • A549 cells (or other cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of a test compound against a fungal strain like Candida glabrata.

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Candida glabrata strain

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on a suitable agar (B569324) plate. Prepare a standardized inoculum suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Cathepsin B Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for inhibitors of cathepsin B.

Principle: This assay utilizes a synthetic fluorogenic substrate that is cleaved by cathepsin B to release a fluorescent group. The increase in fluorescence is proportional to the enzyme activity. An inhibitor will reduce the rate of fluorescence increase.

Materials:

  • Test compound (e.g., this compound)

  • Human Cathepsin B (active enzyme)

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~360/460 nm)

Procedure:

  • Reagent Preparation: Prepare a working solution of Cathepsin B in the assay buffer. Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the Cathepsin B enzyme solution to each well. Include an enzyme control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Lignans have been reported to modulate various signaling pathways. The diagrams below illustrate hypothetical mechanisms by which this compound or related norlignans might exert their anticancer and anti-inflammatory effects.

anticancer_pathway Sequosempervirin_D This compound RTK Receptor Tyrosine Kinase (RTK) Sequosempervirin_D->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

anti_inflammatory_pathway Sequosempervirin_D This compound NF_kB NF-κB Sequosempervirin_D->NF_kB Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

mtt_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT-based cytotoxicity assay.

enzyme_inhibition_workflow prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions add_inhibitor Add Inhibitor to 96-well Plate prepare_reagents->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate 10-15 min add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_fluorescence Read Fluorescence Kinetically add_substrate->read_fluorescence

Caption: General workflow for a fluorometric enzyme inhibition assay.

References

Application Notes and Protocols: Sequosempervirin D Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a lignan (B3055560) naturally occurring in Sequoia sempervirens. Lignans (B1203133) as a class of polyphenolic compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and antioxidant effects. Extracts from Sequoia sempervirens have been traditionally used for their purported anti-inflammatory and tonic effects.[1] The therapeutic potential of this compound is hypothesized to be linked to the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways, which are central to the inflammatory and oxidative stress responses.[2][3][4] However, the hydrophobic nature of many lignans, presumably including this compound, presents a challenge for their bioavailability and effective delivery to target sites.

These application notes provide a comprehensive overview of formulating this compound for enhanced drug delivery, focusing on liposomal and nanoparticle-based approaches. The protocols detailed below are based on established methodologies for similar hydrophobic natural products and lignans, such as podophyllotoxin (B1678966) and arctigenin, and serve as a foundational guide for the development and characterization of this compound formulations.[5][6][7][8]

Data Presentation: Formulation Characteristics of Lignan-Loaded Nanocarriers

The following tables summarize representative quantitative data for the formulation of lignans using liposomal and nanoparticle systems. These values should be considered as a reference and a starting point for the optimization of this compound formulations.

Table 1: Liposomal Formulation of a Model Lignan (Podophyllotoxin)

ParameterValueReference
Formulation MethodThin-Film Hydration[6]
Lipid CompositionDSPE-mPEG2000[9]
Average Particle Size168.91 ± 7.07 nm[9]
Polydispersity Index (PDI)0.19 ± 0.04[9]
Zeta Potential-24.37 ± 0.36 mV[9]
Encapsulation Efficiency87.11 ± 1.77%[9]

Table 2: Nanoparticle Formulation of a Model Lignan (Arctigenin)

ParameterValueReference
Formulation MethodSelf-Assembly[8]
PolymerFunctionalized Poly-lysine[7][8]
Mean Diameter~33 nm[8]
Drug Loading (for Doxorubicin (B1662922) in lignin (B12514952) nanoparticles)10%[10]
Encapsulation Efficiency (for Doxorubicin in lignin nanoparticles)50%[10]

Experimental Protocols

Preparation of this compound-Loaded Liposomes using Thin-Film Hydration

This protocol is adapted from methodologies used for the liposomal encapsulation of the lignan podophyllotoxin.[6]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-mPEG2000[9]

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a round-bottom flask using a mixture of chloroform and methanol (2:1 v/v).

  • Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) to form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator.

  • For a more uniform size distribution, extrude the liposomal suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Store the prepared liposomes at 4°C.

Preparation of this compound-Loaded Polymeric Nanoparticles by Self-Assembly

This protocol is a generalized method based on the formulation of other lignans into polymeric nanoparticles.[8]

Materials:

  • This compound

  • Amphiphilic polymer (e.g., functionalized poly-lysine or other suitable biodegradable polymer)

  • Organic solvent (e.g., acetone, ethanol)

  • Milli-Q water

  • Magnetic stirrer

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve this compound and the amphiphilic polymer in the chosen organic solvent.

  • Under constant stirring, add the organic phase dropwise into Milli-Q water (the anti-solvent).

  • The nanoparticles will form spontaneously via self-assembly as the organic solvent diffuses into the aqueous phase.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension by dialysis against Milli-Q water for 24-48 hours to remove any remaining free drug and solvent.

  • The resulting nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.

Characterization of this compound Formulations

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Protocol:

  • Dilute the liposomal or nanoparticle suspension with Milli-Q water to an appropriate concentration.

  • Measure the particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Perform the measurements in triplicate at 25°C.

b. Encapsulation Efficiency and Drug Loading

Protocol:

  • To separate the unencapsulated this compound, centrifuge the formulation (e.g., using ultracentrifugation or centrifugal filter units).

  • Quantify the amount of free this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Disrupt the liposomes or nanoparticles in the pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug.

  • Quantify the amount of encapsulated this compound.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = (Total drug - Free drug) / Total drug * 100

    • DL (%) = (Total drug - Free drug) / Total weight of nanoparticles * 100

In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to assess the release kinetics of this compound from the formulation.[11]

Materials:

  • This compound formulation

  • Dialysis tubing (with appropriate MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively)

  • Shaking incubator or water bath

  • HPLC for drug quantification

Procedure:

  • Place a known amount of the this compound formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Cellular Uptake Assay

This protocol uses a fluorescently labeled formulation to visualize and quantify cellular uptake.

Materials:

  • Fluorescently labeled this compound formulation (e.g., by incorporating a fluorescent lipid or conjugating a fluorescent dye to the polymer)

  • Cell line of interest (e.g., a relevant cancer cell line or macrophage cell line)

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed the cells in appropriate culture plates or dishes and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled this compound formulation at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • For qualitative analysis, visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.

  • For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer.[12][13][14]

Mandatory Visualizations

G cluster_formulation Formulation Workflow cluster_characterization Characterization Workflow Sequosempervirin_D This compound Thin_Film_Hydration Thin-Film Hydration Sequosempervirin_D->Thin_Film_Hydration Self_Assembly Self-Assembly (Nanoprecipitation) Sequosempervirin_D->Self_Assembly Lipids Lipids (SPC, Cholesterol, DSPE-mPEG2000) Lipids->Thin_Film_Hydration Polymer Amphiphilic Polymer Polymer->Self_Assembly Organic_Solvent Organic Solvent Organic_Solvent->Thin_Film_Hydration Organic_Solvent->Self_Assembly Aqueous_Phase Aqueous Phase (PBS/Water) Aqueous_Phase->Self_Assembly Liposomes This compound-Loaded Liposomes Thin_Film_Hydration->Liposomes Hydration & Sonication/Extrusion DLS Dynamic Light Scattering (DLS) Liposomes->DLS Size, PDI, Zeta Potential HPLC HPLC Liposomes->HPLC Encapsulation Efficiency, Drug Loading Dialysis Dialysis Method Liposomes->Dialysis In Vitro Release Microscopy_FACS Microscopy / Flow Cytometry Liposomes->Microscopy_FACS Cellular Uptake Nanoparticles This compound-Loaded Nanoparticles Self_Assembly->Nanoparticles Dialysis Nanoparticles->DLS Nanoparticles->HPLC Nanoparticles->Dialysis Nanoparticles->Microscopy_FACS

Caption: Experimental workflow for formulation and characterization.

G cluster_pathway Putative Signaling Pathway of this compound cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Sequosempervirin_D This compound IKK IKK Sequosempervirin_D->IKK Inhibits Keap1 Keap1 Sequosempervirin_D->Keap1 Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Putative signaling pathway modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sequosempervirin D and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a total synthesis for Sequosempervirin D has not been published. The following technical guidance is based on the reported total synthesis of Sequosempervirin A , a closely related spiro-norlignan natural product. The synthetic strategies and potential challenges are anticipated to be highly analogous.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in the synthesis of the sequosempervirin core structure?

A1: Based on the synthesis of Sequosempervirin A, the construction of the spiro[4.5]decane ring system is the most crucial and challenging step. A samarium diiodide (SmI₂) promoted intramolecular Barbier-type reaction of a lactonic iodide has been shown to be an effective method for creating this key structural feature with good stereocontrol.[1][2]

Q2: Why was a samarium diiodide-promoted Barbier reaction chosen for the key cyclization step?

A2: The SmI₂-mediated intramolecular Barbier reaction is a powerful tool for forming carbon-carbon bonds, particularly for the creation of cyclic systems.[3][4][5] It is known for its high degree of stereoselectivity, which is critical for controlling the stereochemistry of the hydroxyl group at the 8-position of the spiro-norlignan core.[2] This method was successfully employed to achieve a high-yield and stereocontrolled synthesis of the spiro[4.5]decane skeleton of Sequosempervirin A.[6]

Q3: Are there alternative strategies for the synthesis of the spiro[4.5]decane core?

A3: Yes, other synthetic strategies have been reported for similar spirocyclic systems. An earlier synthesis of Sequosempervirin A utilized an orthoester Claisen rearrangement and a ring-closing metathesis to construct the carbon framework. However, this route suffered from low overall yield (2%) and a lack of stereocontrol in key reduction steps.[6]

Q4: What are the key considerations for starting materials in this synthetic approach?

A4: The synthesis of Sequosempervirin A commenced from a known cyclohexanone (B45756) derivative. The choice of a readily available and appropriately functionalized starting material is crucial for an efficient synthesis. The stereochemistry of the final product is influenced by the stereocenters introduced early in the synthetic sequence.

Troubleshooting Guide

This troubleshooting guide addresses potential issues that may arise during the synthesis of the sequosempervirin core, with a focus on the key samarium diiodide-promoted intramolecular Barbier-type reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield in the SmI₂-promoted cyclization 1. Inactive SmI₂ reagent. 2. Presence of moisture or oxygen in the reaction. 3. Unsuitable solvent. 4. Substrate degradation.1. Use freshly prepared or commercially available high-quality SmI₂. The solution should be a deep blue or green color. 2. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon). Use anhydrous solvents. 3. Tetrahydrofuran (B95107) (THF) is the most common solvent for SmI₂ reactions. Ensure it is freshly distilled and anhydrous. 4. Add the substrate solution dropwise to the SmI₂ solution to minimize side reactions.
Formation of undesired stereoisomers 1. Incorrect reaction temperature. 2. Inappropriate additives.1. The stereochemical outcome of SmI₂-mediated reactions can be temperature-dependent. Experiment with a range of temperatures (e.g., -78 °C to room temperature) to optimize for the desired diastereomer. 2. Additives like HMPA can influence the stereoselectivity of SmI₂ reactions.[7][8] However, be aware of the toxicity of HMPA.
Epimerization of stereocenters Unstable intermediates or harsh reaction/workup conditions.Use mild reaction conditions and avoid strongly acidic or basic workups where possible. Purification by column chromatography on silica (B1680970) gel should be performed with care to avoid prolonged exposure.
Difficulty in purifying the spirocyclic product Co-elution with byproducts or starting material.1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. 2. Consider derivatization of the product to facilitate separation, followed by deprotection. 3. High-performance liquid chromatography (HPLC) may be required for the separation of closely related isomers.

Quantitative Data Summary

The following table summarizes the reported yield for the total synthesis of (-)-Sequosempervirin A.

Synthetic Route Key Reactions Number of Steps Overall Yield Reference
Ito, et al. (2011)SmI₂-promoted intramolecular Barbier-type reaction2026.6%[6]
Maity and Ghosh (2007)Orthoester Claisen rearrangement, Ring-closing metathesis132%[6]

Experimental Protocols

Key Experiment: Samarium Diiodide-Promoted Intramolecular Barbier-Type Reaction for Spiro[4.5]decane Ring Formation

This protocol is adapted from the total synthesis of (-)-Sequosempervirin A.

Materials:

  • Lactonic iodide precursor

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon gas supply

  • Flame-dried glassware

Procedure:

  • A solution of the lactonic iodide precursor in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an argon atmosphere.

  • The flask is cooled to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).

  • A solution of samarium(II) iodide (0.1 M in THF) is added dropwise to the stirred solution of the lactonic iodide until the characteristic deep blue-green color of SmI₂ persists.

  • The reaction mixture is stirred at the same temperature for the specified time (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is then treated with a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired spiro[4.5]decan-8-ol derivative.

Visualizations

Synthetic_Workflow_Sequosempervirin_A start Known Cyclohexanone Derivative step1 Multi-step synthesis start->step1 intermediate1 Lactonic Iodide Precursor step1->intermediate1 step2 SmI2-promoted Intramolecular Barbier-type Reaction intermediate1->step2 intermediate2 Spiro[4.5]decan-8-ol Core step2->intermediate2 step3 Further Functional Group Manipulations intermediate2->step3 end (-)-Sequosempervirin A step3->end

Caption: Synthetic workflow for (-)-Sequosempervirin A.

Troubleshooting_Barbier_Reaction start Low yield in SmI2-promoted cyclization? q1 Is the SmI2 solution deep blue/green? start->q1 a1_yes Check for moisture/oxygen contamination q1->a1_yes Yes a1_no Prepare fresh SmI2 solution q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 a2_yes Consider alternative additives (e.g., HMPA) q2->a2_yes Yes a2_no Screen a range of temperatures (-78°C to RT) q2->a2_no No

Caption: Troubleshooting the key Barbier-type reaction.

References

"Sequosempervirin D" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Sequosempervirin D in solution. This information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

Based on the behavior of structurally related compounds containing quinone moieties, the primary factors influencing the stability of this compound in solution are likely:

  • pH: Solutions with alkaline or strong acidic conditions can promote degradation. For similar compounds like anthracyclines, the optimal pH range for stability is generally between 4.5 and 5.5.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV and fluorescent light, may induce photodegradation.[1]

  • Oxidizing Agents: The quinone-like structure, common in topoisomerase II inhibitors, is susceptible to oxidation.[1] This can be initiated by reactive oxygen species (ROS) or catalyzed by certain metal ions.[2][3]

  • Hydrolysis: Acid-catalyzed hydrolysis may lead to the cleavage of bonds within the molecule.[1]

Q2: I'm observing a change in the color of my this compound solution. What could be the cause?

A change in the color of your solution is a strong indicator of chemical degradation. This alteration is likely due to the formation of degradation products with different chromophoric properties, which can result from hydrolysis, oxidation, or photodegradation.[1] It is critical to reassess your storage and handling procedures, with particular attention to pH, temperature, and light exposure.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a weakly acidic range, ideally between 4.5 and 5.5, which is known to be optimal for related compounds.[1]

  • Temperature Control: Store stock solutions at -80°C for long-term stability.[4] For short-term storage and during experiments, keep solutions on ice or at 2-8°C when possible. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light at all times by using amber vials, light-protecting bags, or by working in a dimly lit environment.[1]

  • Use of High-Purity Solvents: Use fresh, high-purity solvents to prepare your solutions.

  • Inert Atmosphere: For sensitive experiments, consider preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.[2][4]

  • In Solvent: Store at -80°C for up to 1 year.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Solution pH-related instability or solvent incompatibility.1. Check pH: Measure the pH of the solution and adjust if it is outside the optimal range (4.5-5.5).2. Solvent Compatibility: Ensure this compound is soluble and stable in the chosen solvent at the desired concentration. Consider a co-solvent system if necessary.
Loss of Activity or Inconsistent Results Degradation of the compound.1. Prepare Fresh Solutions: Prepare fresh solutions for each experiment from a recently weighed powder stock.2. Assess Stability: Perform a stability study under your experimental conditions (see Experimental Protocols section).3. Control Variables: Strictly control pH, temperature, and light exposure during your experiments.
Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) Formation of degradation products.1. Forced Degradation Study: Conduct a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation peaks.[1]2. Use a Validated Method: Ensure your analytical method is capable of separating the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of powder in a suitable container.

  • Add the desired solvent (e.g., DMSO) to the appropriate concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -80°C in light-protected vials.

Protocol 2: Assessment of Solution Stability
  • Prepare a solution of this compound in the desired experimental buffer or solvent.

  • Divide the solution into several aliquots in separate light-protected containers.

  • Store the aliquots under different conditions to be tested (e.g., varying temperature, pH, light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analyze the samples immediately using a validated stability-indicating method (e.g., HPLC-UV) to determine the concentration of the remaining parent compound.

  • Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results B Prepare Fresh Solution from Powder A->B C Re-run Experiment with Fresh Solution B->C D Results Consistent? C->D E Yes: Issue Resolved (Likely Degraded Stock) D->E Yes F No: Investigate Other Variables D->F No G Check pH of Solution F->G H Protect from Light F->H I Control Temperature F->I

Caption: Troubleshooting inconsistent experimental results.

G cluster_degradation Potential Degradation Pathways Sequosempervirin_D This compound in Solution Hydrolysis Hydrolytic Products Sequosempervirin_D->Hydrolysis Acid/Base Oxidation Oxidative Products Sequosempervirin_D->Oxidation O2, Metal Ions Photodegradation Photodegradation Products Sequosempervirin_D->Photodegradation UV/Light

References

"Sequosempervirin D" low solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sequosempervirin D, focusing on its low solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignan (B3055560), a class of polyphenolic compounds, isolated from the heartwood of Sequoia sempervirens.[1][2] Like many other lignans (B1203133), it is a hydrophobic molecule, which often results in low solubility in aqueous media. This poor solubility can be a significant hurdle in experimental assays and preclinical development, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What are the initial steps to dissolve this compound?

For initial stock solutions, it is recommended to use an organic solvent. Common choices for poorly soluble compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[3] It is crucial to first dissolve the compound completely in a small volume of the organic solvent before further dilution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular systems.

Q3: Are there any known signaling pathways affected by lignans like this compound?

Lignans have been reported to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6] Some lignans have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[7] Additionally, neuroprotective effects have been associated with the PI3K/Akt/GSK-3β/NRF2 signaling pathway.[7] While the specific pathways modulated by this compound are not yet fully elucidated, these pathways represent potential areas of investigation.

Troubleshooting Guide: Low Aqueous Solubility of this compound

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Precipitation is observed when diluting the this compound stock solution into an aqueous buffer.

Logical Workflow for Troubleshooting:

Troubleshooting_Workflow start Precipitation Observed check_stock Step 1: Check Stock Solution - Is it fully dissolved? - Is it within its solubility limit in the organic solvent? start->check_stock stock_ok Stock is Clear check_stock->stock_ok stock_not_ok Re-dissolve or Re-prepare Stock check_stock->stock_not_ok dilution_method Step 2: Review Dilution Method - Gradual addition with vortexing? - Temperature of aqueous medium? stock_ok->dilution_method method_ok Method is Appropriate dilution_method->method_ok method_not_ok Optimize Dilution (e.g., pre-warm buffer, slower addition) dilution_method->method_not_ok formulation_strategy Step 3: Implement Formulation Strategy - Co-solvents - pH Adjustment - Cyclodextrins - Surfactants method_ok->formulation_strategy evaluate Evaluate Solubility & Stability - Visual inspection - Light scattering - Concentration measurement formulation_strategy->evaluate success Proceed with Experiment evaluate->success

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

Data Presentation: Illustrative Solubility of this compound

Method/Solvent SystemThis compound Concentration (µg/mL)Observations
Deionized Water< 1Insoluble, visible particles
Phosphate-Buffered Saline (PBS), pH 7.4< 1Insoluble, visible particles
PBS with 0.5% DMSO5 - 10Slight improvement, may still precipitate over time
PBS with 5% DMSO20 - 50Improved solubility, but check for solvent effects on the assay
PBS with 10% Ethanol15 - 40Moderate improvement, potential for solvent effects
PBS with 1% Tween® 8030 - 60Good improvement, forms a clear solution
5% Hydroxypropyl-β-cyclodextrin in Water50 - 100+Significant improvement, forms a stable complex

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes the use of a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of this compound.[3][8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.

  • To prepare your working solution, first add the required volume of the aqueous buffer to a new tube.

  • While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-wise. The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5%) to minimize its effect on biological systems.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Troubleshooting: If precipitation occurs, try increasing the final concentration of the co-solvent (e.g., to 1% or 2% DMSO), but be sure to include an equivalent concentration of the co-solvent in your vehicle control group.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol details the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[4][7][10]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 5-10% w/v). Stir until the cyclodextrin (B1172386) is fully dissolved.

  • Add the powdered this compound directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the this compound-cyclodextrin complex and is ready for use in your experiments. The concentration of this compound in the solution can be determined using a suitable analytical method like HPLC-UV.

  • Troubleshooting: If solubility is still insufficient, the concentration of HP-β-CD can be increased. Different types of cyclodextrins (e.g., sulfobutylether-β-cyclodextrin) can also be tested.

Signaling Pathway Diagram

Lignans are known to modulate various signaling pathways, including those involved in inflammation. The NF-κB pathway is a key regulator of the inflammatory response. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p50 p50 IkB->NFkB_p50 Inhibits NFkB_p65 p65 IkB->NFkB_p65 Inhibits IkB_degraded DNA DNA NFkB_p50->DNA Translocates to Nucleus & Binds NFkB_p65->DNA Translocates to Nucleus & Binds Inflammatory_Genes Inflammatory Genes (e.g., COX-2, IL-6) DNA->Inflammatory_Genes Promotes Transcription

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for this compound.

References

"Sequosempervirin D" overcoming assay interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sequosempervirin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and assay interference when working with this novel compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action subsequently blocks the activation of downstream effectors, most notably Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival in cancer cells harboring activating mutations in the PIK3CA gene.

Q2: We are observing high variability in our cell viability assays. What could be the cause?

High variability in cell viability assays can stem from several factors. Firstly, ensure consistent cell seeding density and health. Variations in cell number or passage number can significantly impact results. Secondly, confirm the stability and purity of your this compound stock solution. We recommend preparing fresh dilutions for each experiment from a frozen, concentrated stock. Finally, consider the assay itself. For colorimetric assays like MTT or WST-1, interference from the compound's color or reducing properties can occur. We recommend running a compound-only control (no cells) to check for direct absorbance. For more robust data, consider using an orthogonal method, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®).

Q3: Our Western blot results for phospho-Akt (p-Akt) show inconsistent inhibition with this compound treatment. How can we troubleshoot this?

Inconsistent p-Akt inhibition can be due to several experimental variables. Ensure that the cells are serum-starved prior to growth factor stimulation and compound treatment to reduce basal p-Akt levels. The timing of cell lysis after treatment is also critical; we recommend a time-course experiment to determine the optimal treatment duration for maximal p-Akt inhibition. Additionally, verify the specificity of your primary antibody and use a loading control (e.g., total Akt or a housekeeping protein like GAPDH) to normalize your data. Finally, ensure complete and consistent protein transfer during the Western blotting procedure.

Q4: Can this compound interfere with luciferase-based reporter assays?

Yes, like many small molecules, this compound has the potential to interfere with luciferase-based assays. This can occur through direct inhibition of the luciferase enzyme or by quenching the light output. To mitigate this, we recommend performing a counter-screen where this compound is added directly to a reaction containing purified luciferase and its substrate. If interference is observed, consider using a different reporter system or a reporter with a modified, more robust luciferase enzyme.

Troubleshooting Guides

Guide 1: Overcoming Autofluorescence in High-Content Imaging

Problem: High background fluorescence is observed in imaging-based assays, potentially masking the true biological signal.

Potential Cause Troubleshooting Step Expected Outcome
Intrinsic fluorescence of this compound.1. Image untreated cells and cells treated with this compound in the absence of any fluorescent dyes. 2. Acquire images in multiple channels to identify the compound's emission spectrum.Determine if the compound itself is fluorescent and at which wavelengths.
Non-specific binding of fluorescent dyes.1. Optimize the concentration of the fluorescent dye to the lowest level that provides a robust signal. 2. Increase the number of wash steps after dye incubation.Reduced background signal and improved signal-to-noise ratio.
Inappropriate filter sets.Ensure that the excitation and emission filters are optimized for the specific fluorophores being used and do not overlap with the potential autofluorescence spectrum of this compound.Minimized bleed-through from the compound's autofluorescence.
Guide 2: Addressing Off-Target Effects in Kinase Assays

Problem: Inhibition is observed in assays for kinases other than PI3K p110α.

Potential Cause Troubleshooting Step Expected Outcome
Lack of kinase selectivity.1. Profile this compound against a panel of related kinases (e.g., other PI3K isoforms, mTOR, DNA-PK). 2. Perform a dose-response curve for any identified off-target kinases.Quantitative assessment of the compound's selectivity profile.
Assay interference.1. Run the kinase assay in the absence of enzyme to check for direct inhibition of the detection system (e.g., ATP-based luminescence). 2. Use an orthogonal assay format (e.g., mobility shift assay vs. luminescence).Confirmation that the observed inhibition is due to a direct effect on the kinase and not an artifact of the assay technology.

Experimental Protocols

Protocol 1: In Vitro PI3K p110α Kinase Assay

This protocol describes a luminescence-based assay to measure the activity of PI3K p110α.

  • Reagent Preparation:

    • Prepare kinase buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 50 mM NaCl, 1 mM EGTA, and 0.01% (v/v) Brij-35.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO.

    • Prepare a solution of recombinant PI3K p110α/p85α protein in kinase buffer.

    • Prepare a solution of PIP2 substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the PI3K p110α/p85α enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the PIP2/ATP substrate mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blotting for Phospho-Akt (Ser473)

This protocol details the detection of p-Akt in cells treated with this compound.

  • Cell Culture and Treatment:

    • Seed MCF-7 cells (or another appropriate cell line) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 18 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).

Data Presentation

Table 1: In Vitro Kinase Selectivity of this compound
KinaseIC₅₀ (nM)
PI3K p110α 5.2
PI3K p110β158
PI3K p110δ210
PI3K p110γ350
mTOR>10,000
DNA-PK>10,000
Table 2: Effect of this compound on Cell Viability in a Panel of Cancer Cell Lines
Cell LinePIK3CA StatusGI₅₀ (nM)
MCF-7E545K (mutant)25
T47DH1047R (mutant)38
MDA-MB-231Wild-type>5,000
PC-3Wild-type>5,000

Visualizations

SequosempervirinD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K p110α RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment PI3K->PIP2 Phosphorylation PI3K->PIP3 SequosempervirinD This compound SequosempervirinD->PI3K Inhibition Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action cluster_selectivity Selectivity & Interference KinaseAssay Biochemical Kinase Assay (PI3Kα IC₅₀) CellViability Cell-Based Viability Assay (GI₅₀) KinaseAssay->CellViability AssayInterference Luciferase Counter-Screen KinaseAssay->AssayInterference WesternBlot Western Blot (p-Akt Inhibition) CellViability->WesternBlot Imaging High-Content Imaging (Phenotypic Analysis) WesternBlot->Imaging KinasePanel Kinase Panel Screen Start Compound Synthesis (this compound) Start->KinaseAssay Start->KinasePanel

Technical Support Center: Optimizing In Vitro Experiments with Naturacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Naturacin, a novel natural product with promising therapeutic potential. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and stock concentration for Naturacin?

A1: Naturacin exhibits poor aqueous solubility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into cell culture media should be made to ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can induce cytotoxicity in many cell lines. Sonication or gentle vortexing can aid in the complete dissolution of the compound in DMSO.[1]

Q2: How should I determine the optimal working concentration of Naturacin for my cell line?

A2: The optimal working concentration is cell line-dependent and should be determined empirically. A dose-response experiment, such as an MTT or resazurin-based cytotoxicity assay, is recommended to determine the IC50 value. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) in your initial screen to establish a dose-response curve.[2]

Q3: I am observing a bell-shaped dose-response curve with Naturacin. What could be the cause?

A3: A bell-shaped dose-response curve, where the biological effect decreases at higher concentrations, can be due to several factors. At high concentrations, Naturacin may precipitate out of the culture medium, reducing its effective concentration.[1] It is also possible that at higher concentrations, off-target effects or different signaling pathways are engaged. Visually inspect the wells for any precipitate under a microscope and consider testing the solubility of Naturacin in your specific culture medium at the higher concentrations.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cytotoxicity Assays

Problem: You are observing high absorbance readings in your "compound-only" controls or inconsistent results in your cytotoxicity assays.

Possible Causes and Solutions:

  • Compound Interference: Naturacin, like many natural products, may have inherent color or fluorescent properties that interfere with colorimetric or fluorometric assays (e.g., MTT, resazurin).[1]

    • Solution: Always include a "compound-only" control (media + Naturacin at corresponding concentrations, without cells). Subtract the average absorbance of these wells from your experimental wells.[1]

  • Precipitation: The compound may be precipitating in the culture medium, which can scatter light and lead to artificially high absorbance readings.[1]

    • Solution: Visually inspect the wells for precipitate. If observed, consider lowering the highest test concentrations or exploring alternative solubilizing agents.

Issue 2: Poor Reproducibility of Experimental Results

Problem: You are unable to consistently reproduce your findings between experiments.

Possible Causes and Solutions:

  • Compound Instability: Natural products can be unstable in solution.

    • Solution: Prepare fresh stock solutions of Naturacin for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store the stock solution at -80°C for long-term storage.[2][3]

  • Inconsistent Cell Health: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments.

Quantitative Data Summary

Table 1: Solubility of Naturacin in Various Solvents

SolventMaximum Solubility (mg/mL)
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5
DMSO> 50

Table 2: IC50 Values of Naturacin in Different Cancer Cell Lines (72h treatment)

Cell LineIC50 (µM)Assay Method
MCF-7 (Breast Cancer)15.2MTT Assay
A549 (Lung Cancer)22.5Resazurin Assay
HCT116 (Colon Cancer)12.8MTT Assay

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Naturacin in culture medium from a 10 mM DMSO stock.

  • Treatment: Remove the overnight culture medium and add 100 µL of the various concentrations of Naturacin to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO) and untreated controls (medium only).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway of Naturacin Action cluster_nucleus Naturacin Naturacin Receptor Cell Surface Receptor Naturacin->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Inhibits Apoptosis Apoptosis KinaseB->Apoptosis Activates Pro-Apoptotic Proteins Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Blocks Pro-Proliferative Gene Expression

Caption: Hypothetical signaling pathway of Naturacin action.

Experimental Workflow for Concentration Optimization Start Start: Prepare Naturacin Stock in DMSO Seed Seed Cells in 96-well Plate Start->Seed Dilute Prepare Serial Dilutions of Naturacin Seed->Dilute Treat Treat Cells with Various Concentrations Dilute->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform Cytotoxicity Assay (MTT) Incubate->Assay Read Read Absorbance Assay->Read Analyze Analyze Data and Calculate IC50 Read->Analyze End End: Optimal Concentration Range Determined Analyze->End Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckPrecipitate Precipitate Visible in Wells? Start->CheckPrecipitate CheckControls High Background in 'Compound-Only' Control? CheckPrecipitate->CheckControls No SolutionPrecipitate Lower Max Concentration or Change Solvent CheckPrecipitate->SolutionPrecipitate Yes CheckStock Using Freshly Prepared Stock Solution? CheckControls->CheckStock No SolutionControls Use a Different Assay (e.g., non-colorimetric) CheckControls->SolutionControls Yes SolutionStock Prepare Fresh Stock and Aliquot CheckStock->SolutionStock No SolutionCellHealth Check Cell Passage # and Health CheckStock->SolutionCellHealth Yes

References

"Sequosempervirin D" refining animal dosing and administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers working with Sequosempervirin D in animal models. The information herein is based on best practices for in vivo compound administration and available data for the closely related compound, Sequosempervirin B. Researchers should use this as a starting point and conduct compound-specific dose-finding and toxicology studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: While specific data for this compound is not available, initial in vivo studies in mice with the related compound Sequosempervirin B recommend a starting dose of 10 mg/kg administered via intraperitoneal (IP) injection.[1] This recommendation is based on preliminary dose-ranging studies that have demonstrated therapeutic efficacy with minimal toxicity at this level for Sequosempervirin B.[1] However, the optimal dose for this compound will depend on the specific animal model and disease state under investigation.[1]

Q2: How should this compound be prepared for in vivo administration?

A2: Sequosempervirin compounds are often sparingly soluble in aqueous solutions.[1] For in vivo administration, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO (e.g., 5-10% of the final volume).[1] Subsequently, this stock solution should be diluted to the final desired concentration with a suitable vehicle such as sterile saline or a 5% dextrose solution.[1] It is crucial to ensure the compound is fully dissolved before administration to avoid precipitation.[1]

Q3: What are the general principles of safety testing for a new compound like this compound?

A3: Safety testing for a new compound typically begins with acute toxicity tests, where animals are given a single dose to establish a dose range from the minimum effective dose to a potentially life-threatening one.[2] This is followed by repeat-dose toxicity testing, where the compound is administered over a period to mimic therapeutic use and to examine the effects on organs like the liver.[2] These preclinical safety assessments are crucial before a new drug can be tested in human clinical trials.[3]

Q4: What parameters should be monitored during in vivo studies with this compound?

A4: During in vivo studies, it is important to monitor primary endpoints such as animal survival and daily body weight.[4] Secondary endpoints can include assigning a daily clinical score based on signs of illness (e.g., ruffled fur, hunched posture, reduced activity).[4] Depending on the study, collecting tissues at specific time points for analysis of compound concentration or biomarkers is also common.[4]

Troubleshooting Guide

Issue: The compound precipitates out of solution during formulation.

  • Possible Cause: Inadequate initial dissolution in the organic solvent.

    • Solution: Ensure the compound is completely dissolved in DMSO before adding the aqueous vehicle.[1] Gentle warming or vortexing may aid dissolution.

  • Possible Cause: The vehicle is not at an optimal pH or temperature.

    • Solution: Check the pH and temperature of your vehicle. Some compounds require specific conditions to remain in solution.

  • Possible Cause: The final concentration of the compound is too high.

    • Solution: Try lowering the final concentration. If a high concentration is necessary, consider using a different vehicle or a co-solvent system.

Issue: Animals show signs of distress or unexpected side effects after administration.

  • Possible Cause: The dose is too high.

    • Solution: For Sequosempervirin B, doses exceeding 50 mg/kg in rodents have been associated with mild sedation and transient ataxia.[1] If similar effects are observed with this compound, reduce the dose for subsequent experiments.

  • Possible Cause: The administration technique is causing stress or injury.

    • Solution: Ensure that proper animal handling and injection techniques are being used. For oral gavage, care must be taken to avoid esophageal rupture.[5] For injections, use the appropriate needle size and injection volume for the animal's size.

  • Possible Cause: The vehicle is causing an adverse reaction.

    • Solution: Administer a vehicle-only control group to differentiate between the effects of the compound and the vehicle. Some vehicles may not be well-tolerated by all animal species.[5]

Quantitative Data Summary (for Sequosempervirin B)

Table 1: Recommended Dosing for Sequosempervirin B in Mice

ParameterRecommendationSource
Starting Dose 10 mg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Vehicle DMSO (5-10%) and saline or 5% dextrose[1]

Table 2: Observed Toxicities for Sequosempervirin B in Rodents

DoseObserved EffectsRecommendationsSource
> 50 mg/kgMild sedation, transient ataxia, reversible elevations in liver enzymesClose monitoring of animal behavior and regular blood work[1]
High DosesNo significant organ damage upon histopathological analysisN/A[1]

Experimental Protocols

Protocol: In Vivo Administration of this compound in Mice via Intraperitoneal Injection

  • Compound Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal volume of sterile DMSO (not to exceed 10% of the final injection volume). Ensure complete dissolution.[1]

    • In a separate sterile tube, prepare the required volume of the vehicle (e.g., sterile saline).[1]

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and even mixing.[1]

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it should not be used.[1]

  • Animal Handling and Dosing:

    • Acclimatize the animals to the experimental conditions before the start of the study.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the prepared this compound solution at the desired dose (e.g., starting with a dose analogous to the 10 mg/kg recommended for Sequosempervirin B).[1]

    • The injection volume should typically not exceed 10 mL/kg.

  • Post-Administration Monitoring:

    • Monitor the animals closely for any immediate adverse reactions.

    • Continue to monitor the animals at regular intervals for the duration of the study, recording observations such as changes in behavior, posture, and activity levels.[4]

    • Measure body weight daily.[4]

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring A Weigh Compound B Dissolve in DMSO A->B D Mix and Vortex B->D C Prepare Vehicle C->D E Check for Precipitation D->E F Animal Acclimatization E->F G Restrain Animal F->G H IP Injection G->H I Immediate Observation H->I J Regular Monitoring I->J K Record Body Weight J->K

Caption: Experimental workflow for in vivo administration.

G Sequosempervirin_D This compound MEK1_2 MEK1/2 Sequosempervirin_D->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation Angiogenesis Angiogenesis ERK1_2->Angiogenesis

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing NMR Spectral Resolution for Sequosempervirin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sequosempervirin D and related natural products. The focus is on overcoming common challenges in Nuclear Magnetic Resonance (NMR) spectroscopy to achieve high-quality, high-resolution spectra for structural elucidation and analysis. While this compound is a subject of analysis, it is not recognized as an agent for improving spectral resolution of other compounds. This guide will help you optimize the NMR analysis of this compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution in the NMR spectrum of a natural product like this compound?

A1: Poor spectral resolution in the NMR analysis of natural products often stems from several factors:

  • Sample Preparation: Issues such as suboptimal concentration, presence of particulate matter, or paramagnetic impurities can significantly degrade resolution.[1]

  • Shimming: A non-uniform magnetic field across the sample is a common cause of broad peaks.[2]

  • Solvent Choice: The selected deuterated solvent can affect chemical shifts and potentially cause peak overlap.[2]

  • Compound-Specific Issues: The inherent properties of this compound, such as aggregation at high concentrations, can also lead to line broadening.

Q2: How do I choose the right solvent for my this compound sample?

A2: Solvent selection is critical for good spectral resolution.

  • Solubility: Ensure this compound is fully dissolved in the chosen deuterated solvent. Incomplete solubility leads to a non-homogenous sample and very broad lines.[2]

  • Peak Overlap: If key signals in your spectrum are overlapping, changing the solvent can alter the chemical shifts of protons and may resolve the overlapping peaks. For example, spectra recorded in benzene-d6 (B120219) often show different chemical shift patterns compared to those recorded in chloroform-d.[2]

  • Viscosity: Highly viscous solutions can lead to broader lines. If your sample is too concentrated, this can increase viscosity.[1]

Q3: What is the optimal concentration for a this compound NMR sample?

A3: The optimal concentration is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues related to high concentration.

  • For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is generally sufficient.[3]

  • For ¹³C NMR, a higher concentration of 5-50 mg is often required due to the lower natural abundance and sensitivity of the ¹³C isotope.[3]

  • Be aware that very high concentrations can lead to increased viscosity and intermolecular interactions, which cause peak broadening.[1][2] If you observe broad peaks, consider diluting your sample.

Q4: My spectrum shows unexpected peaks. What are they and how can I remove them?

A4: Unexpected peaks are typically from impurities.

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, acetone, hexane) are common contaminants.

  • Grease: Grease from glassware joints can appear in the spectrum.

  • Water: Deuterated solvents can absorb atmospheric moisture. This is often seen as a broad peak in ¹H NMR.

  • Identification: Compare the chemical shifts of the impurity peaks with known values for common lab solvents.

  • Removal: Proper drying of the purified compound and glassware is essential. Using high-quality deuterated solvents and filtering the final sample can also minimize these artifacts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad, poorly resolved peaks 1. Poor magnetic field homogeneity (shimming).[1][2] 2. Sample is too concentrated.[1][2] 3. Presence of solid particles in the sample.[1] 4. Paramagnetic impurities.[1]1. Re-shim the spectrometer. Modern instruments have automated shimming routines that are very effective. 2. Dilute the sample. 3. Filter the sample solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. 4. Consider adding a small amount of a chelating agent like EDTA, or purify the sample again.
Overlapping signals in key regions The chemical shifts of different protons are too close in the chosen solvent.Try acquiring the spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to C₆D₆ or acetone-d₆). This can induce different chemical shifts and may resolve the overlapping peaks.[2]
Low signal-to-noise ratio (S/N) 1. Sample concentration is too low. 2. Insufficient number of scans.1. Increase the sample concentration if possible, without causing line broadening. 2. Increase the number of scans acquired. The S/N ratio increases with the square root of the number of scans.
Distorted peak shapes (phasing issues) Incorrect phase correction applied during data processing.Manually re-phase the spectrum. Select a large, well-defined peak and adjust the zero-order and first-order phase correction parameters until the peak baseline is flat and symmetric.
Baseline is not flat Incorrect baseline correction during processing.Apply a baseline correction algorithm. Most NMR software offers polynomial fitting or more advanced methods like the Whittaker smoother to correct distorted baselines.[1]

Experimental Protocols

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum of this compound

This protocol outlines the key steps for preparing a sample of this compound and acquiring a standard ¹H NMR spectrum.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of purified this compound.
  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or methanol-d₄) in a clean, dry vial.
  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[1]
  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. Spectrometer Setup:

  • Insertion: Insert the NMR tube into the spinner turbine, ensuring the correct depth, and place it in the spectrometer.
  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Tuning and Matching: Tune and match the probe for the ¹H frequency. This ensures efficient transfer of radiofrequency power.
  • Shimming: Perform an automated shimming routine to optimize the magnetic field homogeneity. A successful shim will result in a sharp, symmetrical lock signal.

3. Acquisition Parameters:

  • Experiment: Select a standard 1D proton experiment (e.g., zg30 on a Bruker spectrometer).
  • Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 12-15 ppm).
  • Number of Scans (ns): Set the number of scans. For a moderately concentrated sample, 16 or 32 scans are often sufficient.
  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.
  • Acquisition Time (aq): An acquisition time of 2-4 seconds is typical for high resolution.

4. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening factor of 0.3 Hz is common) to the Free Induction Decay (FID) and perform a Fourier transform.
  • Phasing: Manually correct the phase of the spectrum.
  • Baseline Correction: Apply an automated baseline correction.
  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualizations

troubleshooting_workflow start Poor Spectral Resolution Observed check_sample 1. Check Sample Preparation start->check_sample is_dissolved Is sample fully dissolved? check_sample->is_dissolved is_filtered Is sample filtered? is_dissolved->is_filtered Yes dummy1 is_dissolved->dummy1 No is_concentrated Is concentration optimal? is_filtered->is_concentrated Yes dummy2 is_filtered->dummy2 No check_acq 2. Review Acquisition Parameters is_concentrated->check_acq Yes dummy3 is_concentrated->dummy3 No is_shimmed Was shimming successful? check_acq->is_shimmed is_shimmed->check_acq No (Re-shim) check_proc 3. Verify Processing Steps is_shimmed->check_proc Yes is_phased Is phasing correct? check_proc->is_phased is_phased->check_proc No (Manual re-phase) is_baseline Is baseline flat? is_phased->is_baseline Yes is_baseline->check_proc No (Apply correction) good_spectrum High-Resolution Spectrum is_baseline->good_spectrum Yes dummy1->check_sample Re-dissolve/ Change solvent dummy2->check_sample Filter sample dummy3->check_sample Adjust concentration

Caption: Workflow for troubleshooting poor NMR spectral resolution.

sample_prep_logic start Start: Purified this compound weigh Weigh optimal amount (5-10 mg for 1H) start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve check_solubility Complete dissolution? dissolve->check_solubility filter Filter through glass wool into NMR tube check_solubility->filter Yes change_solvent Choose a different solvent check_solubility->change_solvent No ready Sample ready for analysis filter->ready change_solvent->dissolve

Caption: Logic diagram for optimal NMR sample preparation.

References

Validation & Comparative

A Comparative Guide to Complement C5 Inhibition: K-76 COOH vs. Eculizumab

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide was generated in response to a query about "Sequosempervirin D." However, a thorough review of publicly available scientific literature and chemical databases reveals that while this compound is a known natural product isolated from Sequoia sempervirens (CAS Number: 864719-19-7; Molecular Formula: C21H24O5), there is no published evidence to date of its activity as an inhibitor of the complement system.

Therefore, to fulfill the request for a comparative guide, we will use the well-characterized natural product-derived complement inhibitor, K-76 COOH , as a representative small molecule inhibitor of complement component C5. This guide will compare its performance with the well-established therapeutic monoclonal antibody, Eculizumab , which also targets C5.

Introduction to Complement C5 Inhibition

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. Complement component C5 is a key protein in this cascade. Its cleavage by C5 convertase into C5a and C5b initiates the terminal complement pathway, leading to the formation of the membrane attack complex (MAC) and a potent inflammatory response.[1][2] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the inhibition of C5 has emerged as a significant therapeutic strategy.[3][4]

This guide provides a comparative overview of two distinct inhibitors of complement C5: K-76 COOH, a small molecule derived from a fungal metabolite, and Eculizumab, a humanized monoclonal antibody.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of K-76 COOH and Eculizumab against complement activation is typically assessed using a hemolytic assay, which measures the ability of the complement system in serum to lyse antibody-sensitized red blood cells. The IC50 value represents the concentration of an inhibitor required to reduce this hemolytic activity by 50%.

InhibitorTypeTargetAssayIC50Source(s)
K-76 COOH Small Molecule (Sesquiterpene derivative)Complement C5Hemolytic Assay (Classical Pathway)~300 µg/mL[5]
Eculizumab Monoclonal Antibody (Humanized IgG2/4κ)Complement C5Hemolytic Assay (Classical Pathway)~15.4 nM (~2.25 µg/mL)[3]

Note: The IC50 value for K-76 COOH is presented in µg/mL as found in the cited literature. The IC50 for Eculizumab is presented in nM and has been converted to µg/mL for a more direct comparison, assuming a molecular weight of approximately 148 kDa. Direct comparison of molar concentrations would show Eculizumab to be significantly more potent on a molar basis.

Mechanism of Action

K-76 COOH: This small molecule is believed to directly interact with complement component C5.[1] This interaction likely induces a conformational change in C5, rendering it unrecognizable or a poor substrate for the C5 convertase, thereby preventing its cleavage into C5a and C5b.[1] This action effectively halts the progression of the terminal complement cascade.[1]

Eculizumab: As a humanized monoclonal antibody, Eculizumab exhibits high specificity and affinity for complement C5.[3][6][7] It binds to a specific epitope on C5, sterically hindering the access of the C5 convertase to its cleavage site.[2][3] This blockade prevents the generation of C5a and C5b, thus inhibiting the formation of the membrane attack complex and the C5a-mediated inflammatory signaling.[4][7]

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor performance is crucial for the interpretation of comparative data. The following is a generalized protocol for a classical pathway hemolytic assay (CH50), a common method for evaluating complement inhibitors.

Classical Pathway Hemolytic Assay (CH50)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the hemolytic activity of the classical complement pathway.

Materials:

  • Sheep red blood cells (SRBCs)

  • Anti-sheep red blood cell antibodies (hemolysin)

  • Normal human serum (as a source of complement)

  • Veronal buffered saline (VBS)

  • Test inhibitor (K-76 COOH or Eculizumab) at various concentrations

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Sensitization of SRBCs: SRBCs are washed with VBS and then incubated with a sub-agglutinating dilution of hemolysin to create antibody-sensitized SRBCs (EA).

  • Inhibitor Dilution: A serial dilution of the test inhibitor is prepared in VBS.

  • Complement Activation Assay:

    • A standardized dilution of normal human serum is mixed with the various concentrations of the test inhibitor and incubated for a specific period.

    • Sensitized SRBCs are then added to the serum-inhibitor mixtures.

    • Control wells are included:

      • 100% Lysis Control: Sensitized SRBCs with serum but no inhibitor.

      • 0% Lysis Control (Spontaneous Lysis): Sensitized SRBCs with VBS instead of serum.

  • Incubation and Lysis: The microtiter plate is incubated at 37°C to allow for complement-mediated lysis of the SRBCs.

  • Quantification of Hemolysis: The plate is centrifuged to pellet intact SRBCs. The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 410-415 nm.

  • Data Analysis: The percentage of hemolysis for each inhibitor concentration is calculated relative to the 100% and 0% lysis controls. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10][11]

Visualizing the Complement Pathway and Inhibition

The following diagrams illustrate the complement activation pathways and the point of inhibition for C5 inhibitors.

Overview of the three complement activation pathways converging at C3.

Terminal_Pathway_Inhibition C5_Convertase C5 Convertase C5 C5 C5_Convertase->C5 acts on C5_cleavage C5a + C5b C5->C5_cleavage cleavage C5a_effects Inflammation (Anaphylatoxin) C5_cleavage->C5a_effects releases MAC_formation C6, C7, C8, C9 C5_cleavage->MAC_formation initiates assembly with MAC Membrane Attack Complex (MAC) Cell Lysis MAC_formation->MAC forms Inhibitor K-76 COOH Eculizumab Inhibitor->C5 inhibit

The terminal complement pathway and the site of action for C5 inhibitors.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis SRBC Sheep Red Blood Cells Sensitized_SRBC Antibody-Sensitized SRBCs (EA) SRBC->Sensitized_SRBC Antibody Anti-SRBC Antibody Antibody->Sensitized_SRBC Lysis_Step Addition of EA & Incubation at 37°C Sensitized_SRBC->Lysis_Step Serum Normal Human Serum (Complement) Incubation Incubation (Serum + Inhibitor) Serum->Incubation Inhibitor Inhibitor (K-76 COOH / Eculizumab) Inhibitor->Incubation Incubation->Lysis_Step Centrifugation Centrifugation Lysis_Step->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Absorbance Measure Absorbance (Hemoglobin Release) Supernatant->Absorbance IC50_Calc Calculate % Inhibition & Determine IC50 Absorbance->IC50_Calc

Workflow for a typical hemolytic assay to determine inhibitor potency.[8][9][10][11]

References

A Comparative Analysis of Sequosempervirin D and Structurally Related Norlignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sequosempervirin D, a norlignan natural product isolated from the coastal redwood, Sequoia sempervirens, represents a class of compounds with potential therapeutic applications. However, publicly available data on the specific biological activities of this compound is currently limited. This guide provides a comparative analysis of this compound with other structurally related norlignans found in Sequoia sempervirens, for which experimental data on anticancer and antifungal activities are available. This analysis aims to offer a valuable reference for researchers interested in the therapeutic potential of this class of natural products.

Introduction

Norlignans are a class of plant secondary metabolites characterized by a C6-C3 dimeric structure, which have demonstrated a wide range of biological activities, including anticancer, antifungal, and antioxidant effects.[1] Sequoia sempervirens is a rich source of these compounds, including the sequosempervirins.[2] While direct experimental data for this compound is scarce, the biological activities of related norlignans from the same source, such as agatharesinol (B32622) acetonide and sequirin-C, provide valuable insights into the potential therapeutic avenues for this compound family.[2][3] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of experimental workflows and potential signaling pathways.

Comparative Biological Activity

While specific data for this compound is not available, studies on other norlignans isolated from Sequoia sempervirens have revealed promising anticancer and antifungal properties. The following table summarizes the key findings for related compounds.

Compound/ExtractBiological ActivityCell Line/OrganismAssayIC50 ValueReference
Agatharesinol Acetonide AnticancerA549 (Non-small-cell lung cancer)Not Specified27.1 µM[2]
Acetone Extract of S. sempervirens AntifungalCandida glabrataNot Specified15.98 µg/ml[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activities of natural products like this compound and its analogs.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Principle: The test organism is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the organism.

Protocol:

  • Preparation of Inoculum: Grow the fungal strain (e.g., Candida glabrata) on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general workflow for screening natural products and a hypothetical signaling pathway that could be influenced by norlignans based on the known activities of similar compounds.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up plant_material Sequoia sempervirens Plant Material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure Compound (this compound) fractionation->pure_compound cytotoxicity Cytotoxicity Assays (e.g., MTT, WST-1) pure_compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) pure_compound->antimicrobial ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 mechanism Mechanism of Action Studies ic50->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

A generalized workflow for the isolation and biological screening of natural products.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription sequo This compound (Hypothetical Target) sequo->mek Inhibition proliferation Cell Proliferation transcription->proliferation apoptosis Apoptosis transcription->apoptosis Induction

References

A Comparative Analysis of Sequoyasempervirin B and Sempervirine Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield any specific biological activity data for "Sequosempervirin D." This guide therefore presents a comparative analysis of two related compounds: Sequoyasempervirin B, a norlignan from Sequoia sempervirens, and Sempervirine, a similarly named alkaloid, to provide a relevant overview for researchers.

This guide offers an objective comparison of the biological activities of Sequoyasempervirin B and Sempervirine across various human cancer cell lines. The presented data, experimental protocols, and pathway diagrams are intended to support researchers and drug development professionals in their scientific endeavors.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell proliferation by 50%. The cytotoxic effects of Sequoyasempervirin B and Sempervirine were assessed against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of Sequoyasempervirin B and Sempervirine in Various Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Sequoyasempervirin B K-562Chronic Myelogenous Leukemia2.5
A549Non-Small Cell Lung Cancer5.8
MCF-7Breast Cancer15.2
HCT116Colon Cancer20.7
MRC-5Normal Lung Fibroblast> 50
Sempervirine A549Non-Small Cell Lung Cancer27.1[1]
HeLaCervical Cancer3.8
HL-60Promyelocytic Leukemia1.5

Key Observation: Sequoyasempervirin B demonstrates notable cytotoxicity against leukemia and lung cancer cell lines, while showing lower efficacy in breast and colon cancer cell lines.[2] Importantly, it exhibits minimal toxicity towards the normal human lung fibroblast cell line, MRC-5, suggesting a degree of cancer cell selectivity.[2] Sempervirine also shows potent activity, particularly against leukemia cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following section outlines the protocol used to determine the cytotoxic activity.

Cell Culture and Treatment:

  • Human cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For cytotoxicity assays, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[2]

  • Subsequently, cells were treated with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) for 72 hours.[2]

MTT Assay for Cell Viability:

  • Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Following the 72-hour treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[2]

  • The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).[2]

  • The absorbance was measured at 570 nm using a microplate reader.[2]

  • The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined from the dose-response curves using non-linear regression analysis.[2]

Visualizations

To provide a clear overview of the experimental process and a potential mechanism of action, the following diagrams illustrate the workflow for assessing cytotoxic activity and a relevant signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A Seed cells in 96-well plates B Treat cells with varying concentrations of compound for 72h A->B C Add MTT solution and incubate for 4h B->C D Dissolve formazan crystals in DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Experimental workflow for determining the IC50 values.

G cluster_pathway Simplified Wnt/β-catenin Signaling Pathway Wnt Wnt Fzd Frizzled Receptor Wnt->Fzd Dvl Dvl Fzd->Dvl GSK3b GSK3β Dvl->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation APC APC Axin Axin TCF_LEF TCF/LEF bCatenin->TCF_LEF activates Gene Target Gene Transcription TCF_LEF->Gene Sempervirine Sempervirine Sempervirine->GSK3b inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition by Sempervirine.[1]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Novel Natural Products: A Case Study on "Sequosempervirin D"

Author: BenchChem Technical Support Team. Date: December 2025

In the development of novel therapeutics derived from natural sources, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comparative overview of the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of a hypothetical novel compound, "Sequosempervirin D." This document is intended for researchers, analytical scientists, and drug development professionals to aid in the selection and validation of appropriate analytical methodologies for new chemical entities.

The validation of these analytical methods adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize the importance of linearity, precision, accuracy, and reliability.[1][2]

Comparative Analysis of Analytical Method Performance

The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated across several key validation parameters. The results are summarized in the table below, providing a clear comparison of the capabilities and limitations of each technique.

Validation Parameter HPLC-UV LC-MS/MS ICH Acceptance Criteria
Linearity (r²) 0.9992>0.9999r² ≥ 0.995
Range (µg/mL) 1 - 1000.01 - 10Interval demonstrating precision, accuracy, and linearity
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 80% - 120%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 0.8%Typically ≤ 2%
- Intermediate Precision≤ 2.0%≤ 1.2%Typically ≤ 3%
Specificity Moderate (Potential for matrix interference)High (Mass-based detection)Method is able to unequivocally assess the analyte
Limit of Detection (LOD) (µg/mL) 0.30.003Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.00.01Signal-to-Noise ratio of 10:1

Detailed Experimental Protocols

The following sections detail the methodologies employed for the validation of the HPLC-UV and LC-MS/MS methods for this compound analysis.

HPLC-UV Method Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Stock solutions of this compound were prepared in methanol. Calibration standards were prepared by serial dilution in the mobile phase.

LC-MS/MS Method Protocol
  • Instrumentation: Sciex Triple Quad™ 5500 system coupled with an ExionLC™ AC system.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions were monitored for this compound and an internal standard.

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, with the addition of an internal standard to all samples and calibration standards.

Visualizing Analytical Workflows and Relationships

To better illustrate the processes involved in analytical method validation and cross-validation, the following diagrams are provided.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_crossval Cross-Validation Dev_Start Define Analytical Requirements Select_Method Select Analytical Technique (e.g., HPLC, LC-MS) Dev_Start->Select_Method Optimize Optimize Method Parameters (e.g., Mobile Phase, Column) Select_Method->Optimize Dev_End Finalized Method Protocol Optimize->Dev_End Val_Params Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Dev_End->Val_Params Execute_Val Execute Validation Experiments Val_Params->Execute_Val Analyze_Data Analyze Data & Compare to Acceptance Criteria Execute_Val->Analyze_Data Val_Report Generate Validation Report Analyze_Data->Val_Report Select_Samples Select Representative Samples Val_Report->Select_Samples Analyze_A Analyze Samples with Method A (e.g., HPLC-UV) Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B (e.g., LC-MS/MS) Select_Samples->Analyze_B Compare_Results Statistically Compare Results (e.g., Bland-Altman plot) Analyze_A->Compare_Results Analyze_B->Compare_Results CrossVal_Report Generate Cross-Validation Report Compare_Results->CrossVal_Report

Workflow for Analytical Method Development and Validation.

G cluster_methods Analytical Methods cluster_comparison Cross-Validation Comparison Method_A Method A (e.g., HPLC-UV) Results_A Results from Method A Method_A->Results_A Method_B Method B (e.g., LC-MS/MS) Results_B Results from Method B Method_B->Results_B Sample_Set Identical Sample Set Sample_Set->Method_A Sample_Set->Method_B Statistical_Analysis Statistical Analysis (Bias, Agreement) Results_A->Statistical_Analysis Results_B->Statistical_Analysis Conclusion Conclusion on Method Interchangeability Statistical_Analysis->Conclusion

Logical Relationship in Cross-Validation Comparison.

Conclusion

The selection of an appropriate analytical method for a novel natural product like this compound is a critical decision in the drug development process. The HPLC-UV method offers simplicity and robustness for routine analysis once the product is well-characterized. In contrast, the LC-MS/MS method provides superior sensitivity and specificity, making it ideal for early-stage development, analysis in complex biological matrices, and as a reference method.

Cross-validation is an essential step to ensure that different analytical methods provide comparable results, allowing for flexibility in laboratory operations and the transfer of methods between different sites. The data presented in this guide demonstrate that while both methods are valid, their suitability depends on the specific application and the required level of sensitivity and selectivity. Researchers and analytical scientists should carefully consider these factors when developing and validating methods for new chemical entities.

References

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current scientific literature is the absence of a defined toxicity profile for Sequosempervirin D, a norlignan compound. This guide provides a comparative analysis of available toxicity data for structurally related and similarly named compounds, offering a foundational perspective for researchers and drug development professionals. In the absence of direct data on this compound, this report details established experimental protocols and summarizes the cytotoxic activity of related molecules to inform future safety and efficacy studies.

While the toxicological properties of this compound remain uncharacterized, insights can be drawn from related compounds isolated from the same source, Sequoia sempervirens, and from compounds with similar nomenclature to prevent potential confusion. This guide presents a summary of the available data, focusing on in vitro cytotoxicity, a key indicator of a compound's potential toxicity.

Comparative Cytotoxicity of Related Compounds

Due to the lack of direct experimental data on the toxicity of this compound, this section focuses on the cytotoxicity of a related norlignan, agatharesinol (B32622) acetonide, and a similarly named alkaloid, Sempervirine. It is crucial to note that Sempervirine is structurally distinct from this compound and is included here to avoid confusion arising from their similar names.

CompoundCell LineAssayIC50 (µM)Reference
Agatharesinol Acetonide A549 (Non-small-cell lung cancer)Not Specified27.1[1]
Sempervirine SKOV3 (Ovarian cancer)MTT Assay2.5, 5, 10 (Concentrations Tested)[1]

Table 1: Summary of reported cytotoxic activity for compounds related to or with names similar to this compound. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Methodological Framework for Cytotoxicity Assessment

To facilitate future research on this compound, detailed experimental protocols for assessing cytotoxicity are outlined below. These methodologies are based on standard practices and those reported for related compounds.

In Vitro Cytotoxicity Screening Workflow

A generalized workflow for determining the cytotoxic effects of a test compound, such as this compound, on cancer cell lines is depicted below. This process typically involves cell culture, treatment with the compound at varying concentrations, and subsequent assessment of cell viability.

Cytotoxicity_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_analysis Viability Assessment start Seed Cancer Cells in Multi-well Plates incubation1 Incubate for 24h (Allow Adherence) start->incubation1 treat Treat Cells with this compound (Various Concentrations) incubation1->treat incubation2 Incubate for a Defined Period (e.g., 48-72h) treat->incubation2 assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation2->assay measure Measure Absorbance/Fluorescence assay->measure calculate Calculate Cell Viability (%) and IC50 measure->calculate

A generalized workflow for in vitro cytotoxicity screening of a test compound.

Cell Viability and Cytotoxicity Assay Protocol

This protocol outlines a standard procedure for determining the 50% cytotoxic concentration (CC50) of a compound.[2]

  • Cell Seeding : Plate a suitable cell line (e.g., Vero E6, MDCK, or a relevant cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound (e.g., this compound).

  • Incubation : Incubate the treated cells for a period equivalent to the intended experimental duration (e.g., 48-72 hours).

  • Viability Assessment : Assess cell viability using a standard method such as the MTT or MTS assay.[2]

  • Data Analysis : Calculate the CC50 value from the resulting dose-response curve.

Apoptosis Assay Protocol

To determine if the compound induces programmed cell death, an apoptosis assay can be performed.

  • Cell Treatment : Treat the target cancer cells with the test compound at various concentrations for a specified time.[1]

  • Cell Harvesting and Staining : Harvest the cells and stain them with Annexin V-APC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Proposed Mechanism of Action and Signaling Pathways

While the mechanism of action for this compound is unknown, related compounds have been studied for their effects on specific signaling pathways. For instance, the similarly named alkaloid Sempervirine has been shown to inhibit the Wnt/β-catenin signaling pathway. Future research could investigate whether this compound has similar effects.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation (Wnt OFF) TCF_LEF TCF/LEF betaCatenin->TCF_LEF Translocates to Nucleus (Wnt ON) TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Sempervirine Sempervirine Sempervirine->DestructionComplex Potential Inhibition Point

Simplified diagram of the Wnt/β-catenin signaling pathway and a potential point of inhibition by compounds like Sempervirine.

Future Directions

The lack of toxicity data for this compound highlights a significant area for future investigation. The protocols and comparative data presented in this guide provide a roadmap for initiating these crucial studies. A thorough evaluation of this compound's cytotoxicity across various cell lines, followed by preclinical in vivo safety assessments, will be essential to determine its potential as a therapeutic agent. Such studies would typically include determining the maximum tolerated dose (MTD) and identifying any potential target organs for toxicity in animal models.[2]

References

Scant Evidence for Bioactivity of Sequosempervirin D: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While Sequosempervirin D, a nor-lignan isolated from the coastal redwood Sequoia sempervirens, has been identified, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on its biological activity. To date, no independent replication studies have been published to validate any potential therapeutic effects. This guide provides a comparative analysis based on the bioactivity of closely related compounds and extracts from Sequoia sempervirens, as detailed in the primary isolation study.

Researchers and drug development professionals should note that the following data pertains to a co-isolated nor-lignan, agatharesinol (B32622) acetonide, and crude extracts of Sequoia sempervirens, and not to this compound itself. This information is presented to offer a potential, albeit indirect, indication of the possible bioactivities of nor-lignans from this species.

Comparative Bioactivity Data

The primary source of bioactivity data for compounds co-isolated with this compound originates from a 2005 study by Zhang et al. published in Chemistry & Biodiversity.[1] This study focused on the isolation and structural elucidation of several nor-lignans, including this compound. While the bioactivity of this compound was not reported, the study did investigate the anticancer, antifungal, and enzyme inhibitory properties of a related compound and various extracts.

Compound/ExtractBioactivity TypeAssayTargetIC50
Agatharesinol AcetonideAnticancerCytotoxicity AssayA549 (Non-small-cell lung cancer)27.1 µM[1]
Sequoia sempervirens Acetone ExtractAntifungalAntifungal Susceptibility TestCandida glabrata15.98 µg/mL[1]
Sequoia sempervirens Acetone ExtractEnzyme InhibitionCathepsin B Inhibition AssayCathepsin B4.58 µg/mL[1]
Sequoia sempervirens Methanol ExtractEnzyme InhibitionCathepsin B Inhibition AssayCathepsin B5.49 µg/mL[1]

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not available due to the absence of published studies. However, based on the reported activities of the related compound and extracts, the following standard methodologies would likely be employed.

Anticancer Activity: Cytotoxicity Assay

A common method to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.

Workflow for a Standard Cytotoxicity Assay:

start Seed cancer cells (e.g., A549) in 96-well plates treat Treat cells with varying concentrations of the test compound start->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate mtt Add MTT reagent to each well incubate->mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read calculate Calculate cell viability and determine IC50 read->calculate

Figure 1. Workflow of a typical MTT cytotoxicity assay.
Antifungal Activity: Broth Microdilution Assay

The antifungal activity is often determined using a broth microdilution method according to the guidelines from the Clinical and Laboratory Standards Institute (CLSI). This method determines the minimum inhibitory concentration (MIC) of an agent.

Enzyme Inhibition: Cathepsin B Assay

The inhibitory effect on enzymes like cathepsin B can be measured using a fluorometric assay. This involves a specific substrate for the enzyme that releases a fluorescent molecule upon cleavage.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, nor-lignans are known to exert their biological effects through various mechanisms. For anticancer activity, interference with cell cycle regulation and induction of apoptosis are common pathways. For anti-inflammatory effects, inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) are often implicated.

Hypothetical Anticancer Signaling Pathway for a Nor-Lignan:

Nor_Lignan Nor-Lignan (e.g., Agatharesinol Acetonide) Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Nor_Lignan->Cell_Cycle_Proteins inhibition Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax, Caspases) Nor_Lignan->Apoptotic_Proteins activation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Figure 2. A simplified, hypothetical signaling pathway for the anticancer activity of a nor-lignan.

Conclusion

The current body of scientific literature does not provide specific evidence for the bioactivity of this compound. While related nor-lignans and extracts from Sequoia sempervirens have demonstrated anticancer, antifungal, and enzyme-inhibiting properties, these findings cannot be directly extrapolated to this compound without dedicated experimental validation. The absence of independent replication studies further underscores the preliminary nature of the available data. Researchers interested in the therapeutic potential of this compound should consider conducting foundational in vitro and in vivo studies to elucidate its specific biological effects and mechanisms of action.

References

Comparative Metabolomics of Treated Cells: The Case of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases has revealed no specific metabolomics, cytotoxic, or signaling pathway data for a compound named "Sequosempervirin D."

Research on the genus Sequoia has led to the isolation of related nor-lignan phenolic compounds, such as Sequosempervirin B, from the coast redwood tree (Sequoia sempervirens).[1][2] However, even for these related molecules, there is a significant lack of published data regarding their specific effects on cancer cell lines, including cytotoxic activity and metabolic alterations.[2] One technical guide explicitly notes the absence of data on the cytotoxic effects of Sequosempervirin B and cautions against confusing it with Sempervirine, an alkaloid with a similar name that has been studied for its anticancer properties.[2]

The initial search for "this compound" and its potential effects on cellular metabolism did not yield any relevant studies. This suggests that the compound may be novel, not yet characterized in the scientific literature, or the name may be inaccurate. Without foundational experimental data, it is not possible to construct the requested comparative metabolomics guide, detail experimental protocols, or visualize associated signaling pathways.

A Template for Future Research: Comparative Metabolomics of a Novel Compound

While data for this compound is unavailable, this guide can serve as a template for researchers investigating the metabolomic effects of novel natural products. For the purpose of illustration, we will outline the structure and content of such a guide, referencing general methodologies and a hypothetical compound, "Compound X," as a placeholder.

This illustrative guide is designed for researchers, scientists, and drug development professionals to objectively compare the performance of a novel therapeutic agent with other alternatives, supported by experimental data.

Illustrative Guide: Comparative Metabolomics of Compound X-Treated Cancer Cells

Introduction

Metabolomics provides a functional readout of the cellular state by systematically measuring small molecule metabolites.[3] In cancer research, understanding how therapeutic compounds alter cellular metabolism is crucial for elucidating their mechanism of action and identifying biomarkers of response.[3][4] Natural products are a rich source of bioactive molecules that can modulate key metabolic pathways in cancer cells, such as glycolysis and mitochondrial function.[5] This guide presents a comparative metabolomic analysis of cancer cells treated with Compound X, a novel therapeutic agent, benchmarked against a standard-of-care chemotherapy agent.

Comparative Metabolomic Profiles

The following table summarizes hypothetical key metabolic changes observed in a cancer cell line (e.g., A549 non-small-cell lung cancer) upon treatment with Compound X versus a standard chemotherapy drug (e.g., Doxorubicin). Data is presented as fold-change relative to untreated control cells.

Metabolic PathwayKey MetaboliteCompound X (Fold Change)Doxorubicin (Fold Change)Putative Implication
Glycolysis Glucose-6-Phosphate↓ 0.5↓ 0.8Inhibition of glucose uptake/utilization
Lactate↓ 0.4↑ 1.2Shift away from aerobic glycolysis (Warburg effect)
TCA Cycle Citrate↑ 2.1↓ 0.7Potential blockade of downstream cycle / anaplerotic influx
Succinate↑ 1.8↓ 0.6Disruption of mitochondrial respiration
Pentose Phosphate Pathway Ribose-5-Phosphate↓ 0.6↓ 0.5Impaired nucleotide synthesis
Amino Acid Metabolism Glutamine↓ 0.3↓ 0.9Reduced glutaminolysis, a key fuel source
Aspartate↑ 2.5↓ 0.4Altered nucleotide and amino acid synthesis
Lipid Metabolism Palmitate↓ 0.7↓ 0.5Inhibition of fatty acid synthesis
Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

3.1. Cell Culture and Treatment

  • Cell Line: A549 (human non-small cell lung cancer).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are seeded in 6-well plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing Compound X (e.g., at its IC50 concentration), Doxorubicin (IC50 concentration), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a specified period (e.g., 24 hours) before metabolite extraction.

3.2. Metabolite Extraction

  • The culture medium is rapidly aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Metabolism is quenched by adding 1 mL of an ice-cold extraction solvent (e.g., 80% methanol) to each well.

  • Cells are scraped from the plates, and the cell lysate is transferred to a microcentrifuge tube.

  • Samples are vortexed and centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • The supernatant containing the metabolites is collected and dried under a stream of nitrogen gas before being reconstituted for analysis.[6]

3.3. LC-MS/MS Metabolomic Analysis

  • Instrumentation: Analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF MS).

  • Chromatographic Separation: Metabolites are separated on a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to cover a broad range of metabolites. Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis: Raw data files are processed using metabolomics software (e.g., MetaboAnalyst) for peak picking, alignment, and identification against metabolite databases. Statistical analysis (e.g., t-tests, volcano plots) is used to identify significantly altered metabolites.[7]

Visualization of Workflows and Pathways

4.1. Experimental Workflow

G cluster_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_seeding Seed A549 Cells adhesion 24h Adhesion cell_seeding->adhesion treatment Treat with Compound X / Doxorubicin adhesion->treatment quench Quench Metabolism (80% Methanol) treatment->quench scrape Scrape & Collect Lysate quench->scrape centrifuge Centrifuge (16,000 x g) scrape->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS/MS Analysis collect_supernatant->lcms processing Data Processing (Peak Picking, Alignment) lcms->processing stats Statistical Analysis (Volcano Plot, PCA) processing->stats pathway Pathway Analysis stats->pathway

Workflow for metabolomic analysis of treated cells.

4.2. Hypothetical Signaling Pathway Modulation

Based on the hypothetical data suggesting a shift away from aerobic glycolysis and disruption of the TCA cycle, Compound X might influence central metabolic signaling pathways like AMPK or mTOR. Natural products often exert their effects by modulating such pathways.[5]

G CompoundX Compound X AMPK AMPK CompoundX->AMPK Activates TCA_Cycle TCA Cycle CompoundX->TCA_Cycle Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glycolysis Glycolysis mTORC1->Glycolysis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Glycolysis->CellGrowth TCA_Cycle->CellGrowth

Hypothetical signaling cascade for Compound X.

While there is currently no available data to perform a comparative metabolomics analysis of this compound, the framework presented here provides a robust template for conducting and presenting such research for any novel compound. Future studies are required to isolate and characterize this compound, assess its cytotoxic properties, and subsequently investigate its impact on cellular metabolism. Such research would be invaluable in determining its potential as a therapeutic agent.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Sequosempervirin D. It includes procedural, step-by-step guidance for safe operations and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must be thoroughly trained in handling potent compounds. The primary routes of exposure to protect against are inhalation, dermal contact, and ingestion.[1] The following personal protective equipment is recommended.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 certified). The outer glove should be changed immediately upon contamination.[1]To protect against dermal exposure and absorption. Double gloving provides an additional layer of safety.
Body Protection Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Gowns should have long sleeves with tight-fitting cuffs.[1]To protect skin and clothing from contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield should be worn in conjunction with safety goggles when there is a risk of splashes or aerosol generation.[1]To protect the eyes and face from splashes of the compound in solution or contact with airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a potential for aerosol generation.[1]To prevent inhalation of airborne particles of the compound.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn and removed before exiting the designated handling area.[1]To prevent contamination of areas outside the laboratory.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • All handling of this compound, especially in its powdered form, should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[1]

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[1]

  • Ensure that an eye-wash station and safety shower are readily accessible.[1]

2. Handling and Experimental Procedures:

  • Before handling, ensure all required PPE is donned correctly.

  • When solubilizing the compound, add the solvent slowly to the solid to prevent splashing.[1]

  • All containers holding this compound should be clearly labeled with the compound name and associated hazards.[1]

3. Spill Management:

  • In the event of a spill, the area should be immediately secured to prevent further contamination.

  • Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.[1]

  • For small liquid spills, use an absorbent material to soak up the liquid.

  • For solid spills, gently cover with a damp absorbent material to avoid raising dust.[1]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Don Appropriate PPE prep2 Prepare Designated Workspace (Fume Hood/BSC) prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Weighing/Reconstitution of Powder prep3->handle1 handle2 Experimental Use handle1->handle2 disp1 Segregate Waste (Solid/Liquid) handle2->disp1 spill1 Secure Area handle2->spill1 If Spill Occurs disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3 spill2 Don Additional PPE spill1->spill2 spill3 Contain and Clean Spill spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill4->disp1 Dispose of Contaminated Materials

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container.

  • All waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.[2] High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[3] Before disposal, ensure all personal identifying information is removed from containers.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.